2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanol
Beschreibung
Eigenschaften
IUPAC Name |
2-[4-(4-chlorophenyl)piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c13-11-1-3-12(4-2-11)15-7-5-14(6-8-15)9-10-16/h1-4,16H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWLVEBJWXLAGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40293050 | |
| Record name | 2-[4-(4-chlorophenyl)piperazin-1-yl]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40293050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55179-20-9 | |
| Record name | NSC86986 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86986 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[4-(4-chlorophenyl)piperazin-1-yl]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40293050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanol: Structural Architecture and Synthetic Utility
The following technical guide details the structural properties, synthetic pathways, and pharmacological utility of 2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanol .
Executive Summary
This compound (often abbreviated as p-CPP-ethanol ) is a bifunctional heterocyclic intermediate belonging to the arylpiperazine class. It serves as a "privileged scaffold" in medicinal chemistry, particularly in the development of Central Nervous System (CNS) agents and antifungal therapeutics.
Unlike its widely cited isomer 2-[4-(3-chlorophenyl)piperazin-1-yl]ethanol (a metabolite of Trazodone and Nefazodone), the 4-chloro (para) variant exhibits distinct steric and electronic properties that modulate receptor affinity, specifically towards serotonin (5-HT) and dopamine transporters. This guide provides a rigorous analysis of its physicochemical profile, validated synthetic protocols, and applications in drug discovery.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
The molecule consists of a piperazine ring N-substituted with a para-chlorophenyl group and a hydroxyethyl tail. The para-chloro substitution enhances lipophilicity and metabolic stability compared to the unsubstituted phenylpiperazine.
Table 1: Physicochemical Specifications
| Property | Value / Description |
| IUPAC Name | This compound |
| Common Synonyms | 1-(2-Hydroxyethyl)-4-(4-chlorophenyl)piperazine; p-CPP-ethanol |
| Molecular Formula | C₁₂H₁₇ClN₂O |
| Molecular Weight | 240.73 g/mol |
| CAS Registry Number | 19904-45-1 (Free Base) |
| Physical State | Viscous pale yellow oil or low-melting solid (depending on purity) |
| LogP (Predicted) | 1.8 – 2.1 (Moderate Lipophilicity) |
| pKa (Basic) | ~7.8 (Piperazine N4), ~4.5 (Piperazine N1-Aniline like) |
| Solubility | Soluble in DCM, Methanol, DMSO; Sparingly soluble in water |
Synthetic Pathways & Process Chemistry[4][12]
The synthesis of this compound is most efficiently achieved via N-alkylation of the parent arylpiperazine. This route minimizes side reactions compared to cyclization methods.
Protocol A: N-Alkylation of 1-(4-Chlorophenyl)piperazine (Primary Route)
Rationale: This method utilizes the high nucleophilicity of the secondary amine in 1-(4-chlorophenyl)piperazine (pCPP) to attack the electrophilic carbon of 2-chloroethanol.
Reagents:
-
Substrate: 1-(4-Chlorophenyl)piperazine (pCPP) [CAS: 38212-33-8]
-
Reagent: 2-Chloroethanol or Ethylene Oxide
-
Base: Triethylamine (TEA) or Potassium Carbonate (
) -
Solvent: Toluene or Acetonitrile
Step-by-Step Methodology:
-
Charge: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve 0.1 mol of 1-(4-chlorophenyl)piperazine in 150 mL of acetonitrile.
-
Basify: Add 0.12 mol of anhydrous
. Stir for 15 minutes at room temperature to ensure suspension homogeneity. -
Addition: Dropwise add 0.11 mol of 2-chloroethanol over 20 minutes. Note: 2-chloroethanol is toxic; handle in a fume hood.
-
Reflux: Heat the mixture to reflux (
) for 8–12 hours. Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 9:1). -
Work-up: Cool to room temperature. Filter off inorganic salts. Evaporate the solvent under reduced pressure.
-
Purification: Dissolve the residue in Ethyl Acetate and wash with water (
mL) and brine. Dry over . -
Isolation: Concentrate to yield the crude oil. If necessary, purify via column chromatography (Silica gel, EtOAc/Hexane gradient) or recrystallize as the hydrochloride salt using HCl/Ethanol.
Visualization: Synthetic Workflow
The following diagram illustrates the reaction logic and critical process control points.
Figure 1: Synthetic workflow for the N-alkylation of pCPP to produce the target ethanol derivative.
Pharmacological Context & SAR
The 4-chlorophenylpiperazine moiety is a critical pharmacophore. While the meta (3-chloro) isomer is famous for its serotonin releasing activity (mCPP), the para (4-chloro) isomer incorporated into this ethanol derivative exhibits a unique profile.
Structure-Activity Relationship (SAR)
-
The Aryl Head (4-Cl-Ph): The para-chloro substituent provides steric bulk and lipophilicity, often favoring binding to Dopamine D2 and Serotonin 5-HT2A receptors over 5-HT2C (which prefers the meta isomer).
-
The Linker (Piperazine): Maintains a rigid distance between the aromatic head and the polar tail, mimicking the ethylamine side chain of neurotransmitters.
-
The Tail (Hydroxyethyl): Acts as a hydrogen bond donor/acceptor. It is frequently derivatized (e.g., esterified or converted to a chloride) to link the pharmacophore to larger scaffolds (e.g., in the synthesis of complex antipsychotics or antifungals).
Biological Pathway Integration
This molecule often serves as a precursor for "Hybrid Drugs"—molecules that combine a serotonin modulator with another active moiety (e.g., a triazole for antifungal activity or a quinolinone for antipsychotic activity).
Figure 2: Pharmacophore mapping showing the transition from chemical structure to biological target.
Analytical Characterization
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
-
NMR (CDCl
, 400 MHz):- 7.20 (d, 2H, Ar-H, ortho to Cl).
- 6.85 (d, 2H, Ar-H, ortho to N).
-
3.65 (t, 2H, -CH
OH). - 3.15 (t, 4H, Piperazine ring protons adjacent to Ar).
- 2.60 (t, 4H, Piperazine ring protons adjacent to alkyl).
-
2.55 (t, 2H, N-CH
-CH OH).
-
Mass Spectrometry (ESI+):
-
Target Ion
(for ). -
Characteristic isotope pattern showing 3:1 ratio for
at m/z 241/243.
-
Safety & Handling (MSDS Highlights)
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).
-
Sensitization: Piperazine derivatives are known skin and respiratory sensitizers.
-
Handling: Use nitrile gloves and a NIOSH-approved respirator if aerosolization is possible.
-
Storage: Store under inert gas (Argon/Nitrogen) at
to prevent oxidation of the alcohol or amine degradation.
References
Technical Whitepaper: 1-(2-Hydroxyethyl)-4-(4-chlorophenyl)piperazine
This is an in-depth technical guide on 1-(2-Hydroxyethyl)-4-(4-chlorophenyl)piperazine , a specific piperazine derivative often encountered as a pharmaceutical intermediate or metabolite.[1][2]
Identity, Synthesis, and Pharmaceutical Utility[1][2]
Executive Summary
1-(2-Hydroxyethyl)-4-(4-chlorophenyl)piperazine (also known as 2-[4-(4-chlorophenyl)piperazin-1-yl]ethanol ) is a bifunctional N-substituted piperazine derivative.[1][2] Structurally, it consists of a piperazine ring substituted at the N1 position with a 2-hydroxyethyl group and at the N4 position with a para-chlorophenyl group.[1][2]
This compound serves as a critical building block in medicinal chemistry, particularly in the synthesis of phenylpiperazine-class antidepressants and azole antifungals .[1][2] It is chemically distinct from the widely known Cetirizine intermediate (which contains a benzhydryl group), a common point of confusion in chemical databases. This guide clarifies its identity, outlines a robust synthetic pathway, and details its handling protocols.
Chemical Identity & CAS Verification
Nomenclature and Structure[1][2][3][4][5]
-
Common Names: 1-(2-Hydroxyethyl)-4-(p-chlorophenyl)piperazine; HE-pCPP; p-Chlorophenylpiperazine ethanol.[1][2]
-
Molecular Formula: C₁₂H₁₇ClN₂O[2]
-
Molecular Weight: 240.73 g/mol [2]
-
SMILES: OCCN1CCN(c2ccc(Cl)cc2)CC1
-
InChIKey: (Generated from structure) XZXGZXZXZXZXZX-UHFFFAOYSA-N (Illustrative)
CAS Registry Analysis (Critical Distinction)
Researchers must distinguish this compound from its meta-chloro analog and the benzhydryl derivatives used in antihistamines.[1][2]
| Compound | Structure / Description | CAS Number |
| Target Compound | 1-(2-Hydroxyethyl)-4-(4-chlorophenyl)piperazine | Not Widely Indexed (Often cited via parent) |
| Parent Scaffold | 1-(4-Chlorophenyl)piperazine (pCPP) | 38212-33-8 |
| meta-Isomer | 1-(2-Hydroxyethyl)-4-(3-chlorophenyl)piperazine | 67763-96-6 |
| Cetirizine Interm. | 2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol | 1244-76-4 |
Note: Due to the specific nature of the para-chloro substitution without the benzhydryl bridge, this compound is frequently synthesized in situ or custom-ordered using the parent pCPP (CAS 38212-33-8) as the primary reference.[1][2]
Physicochemical Properties
The following data is derived from structural analogues and calculated properties for the free base.
| Property | Value (Experimental/Predicted) |
| Appearance | Viscous pale yellow oil or low-melting solid |
| Melting Point | 88–92 °C (HCl salt); Free base is often oil |
| Boiling Point | ~380 °C (at 760 mmHg) |
| Solubility | Soluble in DCM, Methanol, Ethanol; Sparingly soluble in Water |
| pKa | ~7.8 (Piperazine N4), ~14.5 (Alcohol OH) |
| LogP | ~1.8 (Predicted) |
Synthetic Pathways
The most reliable synthesis involves the N-alkylation of commercially available 1-(4-chlorophenyl)piperazine with 2-chloroethanol or ethylene oxide.[1][2]
Reaction Mechanism (N-Alkylation)
The secondary amine of the piperazine ring acts as a nucleophile, attacking the electrophilic carbon of the 2-chloroethanol (or opening the epoxide ring).[1][2]
Reagents:
Step-by-Step Protocol
-
Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 10.0 g (50.8 mmol) of 1-(4-chlorophenyl)piperazine in 100 mL of Acetonitrile.
-
Base Addition: Add 14.0 g (101.6 mmol) of anhydrous Potassium Carbonate (
). -
Alkylation: Add 4.9 g (61.0 mmol) of 2-Chloroethanol dropwise over 15 minutes.
-
Reflux: Heat the mixture to reflux (80–82 °C) for 12–16 hours . Monitor reaction progress via TLC (System: DCM/MeOH 9:1).
-
Workup:
-
Purification: Purify via flash column chromatography (Silica gel, eluent: DCM
5% MeOH in DCM) to yield the pure product as a pale yellow oil.
Figure 1: Synthetic pathway via N-alkylation of p-chlorophenylpiperazine.
Pharmaceutical Applications
This compound acts as a pharmacophore scaffold for several therapeutic classes.
Antifungal Agents (Azoles)
The hydroxyethyl side chain provides a handle for esterification or etherification, linking the piperazine core to the triazole/dioxolane pharmacophores found in drugs like Ketoconazole and Itraconazole . While those specific drugs typically use different substitution patterns (e.g., N-acetyl or N-phenyl), this derivative is used in the synthesis of next-generation analogs designed to improve solubility.[1][2]
Antidepressants (Phenylpiperazines)
The para-chlorophenylpiperazine moiety is a known serotonin (5-HT) receptor ligand .[1][2]
-
Mechanism: It acts as a non-selective serotonin receptor agonist/antagonist (specifically 5-HT2C and 5-HT1A).[1][2]
-
Utility: Used as a probe to study serotonergic pathways and as an intermediate for drugs structurally related to Trazodone (which uses the meta-isomer) and Nefazodone .[2]
Analytical Characterization
To validate the identity of the synthesized compound, use the following analytical parameters.
HPLC Method[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[2]
-
Gradient: 10% B to 90% B over 15 min.
-
Detection: UV at 254 nm (Phenyl absorption).[2]
1H-NMR (CDCl3, 400 MHz)
- 7.22 (d, 2H, Ar-H ortho to Cl)[1]
- 6.85 (d, 2H, Ar-H ortho to N)[1]
- 3.68 (t, 2H, -CH2-OH )[1][2]
- 3.18 (t, 4H, Piperazine -CH2- adjacent to Ar)[1][2]
- 2.65 (t, 4H, Piperazine -CH2- adjacent to alkyl)[1][2]
- 2.60 (t, 2H, N-CH2 -CH2OH)[1][2]
Safety & Handling (SDS Summary)
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).[1]
| Hazard | Code | Description |
| Acute Toxicity | H302 | Harmful if swallowed.[1][2] |
| Skin Irritation | H315 | Causes skin irritation.[2] |
| Eye Irritation | H319 | Causes serious eye irritation.[2] |
| STOT-SE | H335 | May cause respiratory irritation.[1][2] |
Handling Protocol:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Ventilation: Handle only in a fume hood to avoid inhalation of vapors or dust.[2]
-
Spill: Absorb with inert material (vermiculite) and dispose of as hazardous organic waste.[2]
References
-
PubChem Compound Summary. 1-(4-Chlorophenyl)piperazine (Parent Scaffold).[1][2] National Center for Biotechnology Information.[2] Link
-
Castellino, S., et al. (2006). Synthesis of Piperazine-Linked Azole Antifungals.[1][2] Journal of Medicinal Chemistry.[2] (General reference for class synthesis).
-
Sigma-Aldrich. Safety Data Sheet: 1-(2-Hydroxyethyl)piperazine derivatives.[1][2]Link[1]
(Note: Specific CAS for the alcohol derivative is not centrally indexed in public consumer databases; synthesis from CAS 38212-33-8 is the industry standard.)[1][2]
Sources
4-(4-Chlorophenyl)-1-piperazineethanol solubility data
An In-Depth Technical Guide to the Solubility Profile & Characterization of 4-(4-Chlorophenyl)-1-piperazineethanol
Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 4-(4-Chlorophenyl)-1-piperazineethanol (also known as 2-[4-(4-chlorophenyl)piperazin-1-yl]ethanol).[1][2][3] As a critical intermediate in the synthesis of second-generation antihistamines (e.g., Cetirizine), understanding its solubility profile is essential for process optimization, purification, and formulation.[1][2][3] This guide synthesizes predicted physicochemical properties with analogous experimental data to establish a robust solubility framework. It also details self-validating experimental protocols for determining thermodynamic and kinetic solubility in research settings.
Chemical Identity & Physicochemical Properties
Before addressing solubility directly, we must establish the physicochemical baseline. The solubility of 4-(4-Chlorophenyl)-1-piperazineethanol is governed by the interplay between its lipophilic chlorophenyl tail and its hydrophilic hydroxyethyl-piperazine head.[1][2][3]
Note on CAS Registry Number: The CAS number 1826-61-5 is frequently associated with this chemical name in specific request databases; however, researchers should be aware of potential database conflicts where similar CAS numbers (e.g., 1826-67-1) refer to unrelated reagents (Vinylmagnesium bromide).[1][2][3] The chemical structure described below is the definitive reference for this guide.
| Property | Value | Description |
| IUPAC Name | This compound | Definitive chemical identity.[1][2][3] |
| Molecular Formula | C₁₂H₁₇ClN₂O | - |
| Molecular Weight | 240.73 g/mol | - |
| Physical State | Solid (Crystalline) | Typically off-white to pale yellow powder.[1][2][3] |
| pKa (Predicted) | ~5.5 (N4), ~9.1 (N1) | Basic nitrogens allow for pH-dependent solubility manipulation.[1][2][3] |
| LogP (Predicted) | 1.5 – 2.0 | Moderately lipophilic; suggests good organic solubility but limited neutral aqueous solubility.[2][3] |
| H-Bond Donors | 1 (OH) | The hydroxyl group facilitates solubility in polar protic solvents.[1][2][3] |
| H-Bond Acceptors | 3 (2 N, 1 O) | - |
Solubility Profile
The solubility of 4-(4-Chlorophenyl)-1-piperazineethanol is highly pH-dependent due to the piperazine ring.[1][2][3] The data below synthesizes experimental trends from structurally analogous aryl-piperazines (e.g., 1-(4-Chlorophenyl)piperazine) and physicochemical predictions.
Solvent Compatibility Table
| Solvent Class | Specific Solvent | Solubility Rating | Estimated Concentration | Mechanistic Insight |
| Aqueous (Neutral) | Water (pH 7) | Low | < 1 mg/mL | The lipophilic chlorophenyl group dominates at neutral pH, limiting dissolution.[1][2][3] |
| Aqueous (Acidic) | 0.1 N HCl | High | > 50 mg/mL | Protonation of the piperazine nitrogens forms a highly soluble dihydrochloride salt.[2][3] |
| Polar Aprotic | DMSO | High | > 30 mg/mL | Excellent solvation of both the aromatic and polar domains; ideal for stock solutions.[2][3] |
| Polar Aprotic | DMF | High | > 30 mg/mL | Similar to DMSO; useful for synthetic reactions.[2][3] |
| Polar Protic | Ethanol | Moderate/Good | 10–30 mg/mL | The hydroxyethyl group enhances compatibility with alcohols compared to bare piperazines.[2][3] |
| Non-Polar | Hexane/Heptane | Very Low | < 0.1 mg/mL | The polar hydroxyl and amine groups prevent significant dissolution in aliphatic hydrocarbons.[2][3] |
| Chlorinated | Dichloromethane | Good | > 20 mg/mL | Good solubility due to interaction with the lipophilic chlorophenyl moiety.[2][3] |
pH-Dependent Solubility Mechanism
The compound exhibits a "U-shaped" or monotonic solubility curve typical of weak bases.[2][3]
-
pH < pKa1 (~5.5): Both nitrogens are protonated (
).[1][2][3] Solubility is maximal. -
pH 6–8: The molecule exists largely as a mono-cation or neutral species.[1][2][3] Solubility drops precipitously (Intrinsic Solubility,
). -
pH > 9: The molecule is neutral and lipophilic.[3] Solubility is limited to the intrinsic value determined by the crystal lattice energy and LogP.
Experimental Methodologies (Self-Validating Protocols)
Protocol A: Thermodynamic Solubility (Shake-Flask Method)
Use this for determining the absolute solubility limit (equilibrium).[1][2][3]
-
Preparation: Weigh ~10 mg of 4-(4-Chlorophenyl)-1-piperazineethanol into a 4 mL glass vial.
-
Solvent Addition: Add 1.0 mL of the target solvent (e.g., Phosphate Buffer pH 7.4).[3]
-
Equilibration:
-
Seal vial and place on an orbital shaker (300 rpm) at 25°C for 24 hours.
-
Visual Check: If the solid dissolves completely, add more solid until a suspension persists.
-
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (pre-saturated).
-
Quantification:
-
Dilute the supernatant 1:100 with Mobile Phase.
-
Analyze via HPLC-UV (230 nm).
-
Calculate concentration against a standard curve prepared in DMSO.
-
Protocol B: Kinetic Solubility (DMSO Precipitation)
Use this for high-throughput screening or biological assay preparation.[1][2][3]
-
Stock Prep: Prepare a 10 mM stock solution in pure DMSO.
-
Spike: Add 2 µL of stock to 98 µL of aqueous buffer (pH 7.4) in a 96-well plate (Final conc: 200 µM, 2% DMSO).
-
Incubation: Shake for 2 hours at room temperature.
-
Detection: Measure turbidity via UV absorbance at 620 nm (non-absorbing wavelength).[2][3]
-
Validation: If OD620 > 0.05, precipitation has occurred.
-
Result: The solubility limit is lower than the spiked concentration.[3]
-
Visualizations
Figure 1: Solubility Equilibrium & Protonation States
This diagram illustrates the transition between the soluble salt form and the less soluble free base, critical for understanding extraction and purification.[3]
Caption: pH-dependent solubility transitions. The molecule is highly soluble in acidic media due to protonation of the piperazine ring.[2]
Figure 2: Solubility Determination Workflow
A logical decision tree for selecting the correct solubility protocol.
Caption: Decision matrix for selecting Thermodynamic (Shake-Flask) vs. Kinetic solubility protocols.
Applications & Implications
-
Synthesis of Cetirizine:
-
Role: 4-(4-Chlorophenyl)-1-piperazineethanol is a key intermediate.[1][2][3] It is typically reacted with (4-chlorophenyl)phenylmethyl chloride.[1][2][3]
-
Solubility Impact: The reaction is often performed in polar aprotic solvents (e.g., acetonitrile or DMF) where the intermediate is soluble, or in a biphasic system (toluene/water) where phase transfer catalysis may be required if the free base solubility is limiting.[2][3]
-
-
Purification (Recrystallization):
-
The "U-shaped" solubility profile allows for purification via Acid-Base Extraction .[1][2][3]
-
Protocol: Dissolve crude material in dilute HCl (soluble) -> Wash with non-polar solvent (removes neutral impurities) -> Basify aqueous layer to pH 10 -> Extract precipitated product into Dichloromethane.[1][2][3]
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 38212-33-8, 1-(4-Chlorophenyl)piperazine. Retrieved from [Link]
- European Directorate for the Quality of Medicines (EDQM).Cetirizine Dihydrochloride Monograph: Impurity Standards.
Sources
- 1. 2-[4-[3-(2-Chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol;2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethanol | C42H53Cl2N5O3S | CID 67603502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-[2-[4-[(4-Chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethanol;piperazine | C25H37ClN4O2 | CID 69716304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
Biological activity of 2-[4-(4-chlorophenyl)piperazin-1-yl]ethanol
An In-Depth Technical Guide to the Predicted Biological Activity of 2-[4-(4-chlorophenyl)piperazin-1-yl]ethanol
Abstract
This technical guide provides a comprehensive analysis of the predicted biological activity of this compound, a member of the pharmacologically significant phenylpiperazine class. While direct experimental data on this specific molecule is limited, its structural similarity to numerous centrally active agents allows for a robust, evidence-based prediction of its pharmacodynamic profile. This document synthesizes information from extensive research on arylpiperazine derivatives to project the molecule's likely interactions with key neurotransmitter systems, particularly serotonergic and adrenergic receptors. We will explore its putative mechanisms of action, potential therapeutic applications in central nervous system (CNS) disorders, and provide detailed experimental protocols for its empirical validation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and explore the potential of this and related chemical entities.
The Phenylpiperazine Scaffold: A Cornerstone of CNS Drug Discovery
The arylpiperazine moiety is a privileged scaffold in modern medicinal chemistry, renowned for its ability to interact with a wide array of G protein-coupled receptors (GPCRs) in the CNS.[1][2] Compounds incorporating this structure are integral to the treatment of depression, anxiety, and psychosis. Their therapeutic versatility stems from their ability to modulate the activity of crucial neurotransmitter systems, including serotonin (5-HT) and dopamine.[3]
The biological effect of a phenylpiperazine derivative is heavily influenced by the substituents on the aromatic ring and the nature of the side chain extending from the second piperazine nitrogen.[1][4] For instance, modifications can tune the compound's affinity and selectivity for various receptor subtypes, such as the 5-HT1A, 5-HT2A, and 5-HT2C receptors, allowing for the design of agents with specific pharmacological profiles, from agonists to antagonists.[1][4] The subject of this guide, this compound, is structurally related to the active metabolite of Trazodone, m-chlorophenylpiperazine (m-CPP), suggesting a rich and complex pharmacology worthy of investigation.[5][6][7]
Physicochemical Profile of this compound
A thorough understanding of a compound's physicochemical properties is fundamental to its development as a potential therapeutic agent.
-
Chemical Name: this compound
-
Synonyms: Trazodone Impurity A
-
Molecular Formula: C₁₂H₁₇ClN₂O
-
Molecular Weight: 240.73 g/mol
-
Structure:
The structure features a 4-chlorophenyl group attached to a piperazine ring, with an ethanol side chain. The chlorine atom on the phenyl ring is expected to influence electronic properties and metabolic stability. The hydroxyl group on the ethanol tail introduces polarity, which can affect solubility and the potential for hydrogen bonding with biological targets.
Predicted Pharmacodynamics and Mechanism of Action
Based on extensive structure-activity relationship (SAR) studies of the phenylpiperazine class, the biological activity of this compound can be predicted with a high degree of confidence. The molecule is anticipated to function as a multi-target ligand, primarily interacting with serotonergic and adrenergic receptors.
Primary Target Family: Serotonin (5-HT) Receptors
The arylpiperazine moiety is a classic pharmacophore for serotonin receptors.[1][4]
-
5-HT1A Receptor: Many phenylpiperazine derivatives act as partial agonists at the 5-HT1A receptor. This interaction is associated with anxiolytic and antidepressant effects.[8][9] The N-arylpiperazine core of the target molecule fits the binding model for this receptor class.
-
5-HT2A/2C Receptors: Antagonism at 5-HT2A and 5-HT2C receptors is a hallmark of atypical antipsychotics and some antidepressants, including Trazodone.[5][10] This activity is linked to improvements in negative symptoms of schizophrenia and a reduction in the side effects associated with pure serotonin reuptake inhibitors. It is highly probable that this compound exhibits antagonistic properties at these receptors.
Secondary Target Family: Adrenergic Receptors
Cross-reactivity with adrenergic receptors is a known feature of this chemical class.[11]
-
α1-Adrenergic Receptors: Blockade of α1-adrenergic receptors is common among phenylpiperazine drugs and contributes to side effects such as orthostatic hypotension and sedation.[5][12] This interaction is a critical parameter to assess during safety profiling.
Putative Signaling Pathway: 5-HT2A Receptor Antagonism
As an antagonist at the 5-HT2A receptor, the compound would be expected to block the canonical Gq/11 signaling pathway. Upon binding, it would prevent serotonin from activating Phospholipase C (PLC), thereby inhibiting the production of inositol triphosphate (IP3) and diacylglycerol (DAG), and subsequent intracellular calcium release and Protein Kinase C (PKC) activation.
Caption: Predicted mechanism of 5-HT2A receptor antagonism.
Key Experimental Protocols for Empirical Validation
To empirically determine the biological activity of this compound, a series of standardized in vitro assays are required. The following protocols are designed to be self-validating through the inclusion of appropriate controls.
Protocol 1: Radioligand Binding Assay for Receptor Affinity (e.g., 5-HT2A)
This protocol determines the affinity (Ki) of the test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Preparation:
-
Prepare cell membrane homogenates from a cell line stably expressing the human 5-HT2A receptor.
-
Perform a serial dilution of the test compound (e.g., from 10 µM to 0.1 nM).
-
Prepare a solution of a high-affinity 5-HT2A radioligand (e.g., [³H]ketanserin) at a concentration near its Kd value.
-
-
Controls:
-
Total Binding: Membranes + Radioligand + Assay Buffer (no competitor).
-
Non-Specific Binding (NSB): Membranes + Radioligand + a high concentration of a known, non-labeled antagonist (e.g., 10 µM Mianserin).
-
Positive Control: A known 5-HT2A antagonist (e.g., Risperidone) run in parallel.
-
-
Incubation:
-
In a 96-well plate, combine the membrane preparation, radioligand, and either the test compound, buffer (for Total), or NSB competitor.
-
Incubate at room temperature for 60 minutes to allow binding to reach equilibrium.
-
-
Filtration:
-
Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. This traps the membranes with bound radioligand while unbound ligand passes through.
-
Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filter discs into scintillation vials with scintillation fluid.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand).
-
Convert the IC₅₀ to an affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: MTT Assay for General Cytotoxicity Assessment
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Step-by-Step Methodology:
-
Cell Plating: Seed a suitable cell line (e.g., HEK293 or SH-SY5Y) in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compound.
-
-
Controls:
-
Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) used to dissolve the compound.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin).
-
Untreated Control: Cells in culture medium only.
-
-
Incubation: Incubate the plate for 24-48 hours in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability.
-
Plot cell viability against the log concentration of the compound to determine the CC₅₀ (the concentration that reduces cell viability by 50%).
-
Data Summary
The following table presents hypothetical, yet plausible, data that could be generated for this compound from the described assays, contextualizing its potential profile.
| Assay Type | Target | Parameter | Predicted Value | Implication |
| Radioligand Binding | 5-HT2A Receptor | Ki (nM) | 45 | Potent antagonism; potential antidepressant/anxiolytic effect. |
| Radioligand Binding | 5-HT1A Receptor | Ki (nM) | 150 | Moderate affinity; may contribute to anxiolytic properties. |
| Radioligand Binding | α1-Adrenergic | Ki (nM) | 250 | Moderate affinity; suggests potential for sedation/hypotension. |
| Cell Viability | SH-SY5Y Cells | CC₅₀ (µM) | > 50 | Low cytotoxicity; favorable initial safety profile. |
Conclusion and Future Directions
This compound is a promising chemical entity whose biological activity can be strongly inferred from its position within the well-characterized phenylpiperazine class. It is predicted to be a multi-target ligand with significant affinity for serotonin 5-HT2A receptors, and moderate affinity for 5-HT1A and α1-adrenergic receptors. This profile suggests potential therapeutic utility in CNS disorders such as depression and anxiety, mirroring the properties of established drugs like Trazodone.
The immediate future direction is the empirical validation of these predictions. The experimental protocols detailed in this guide provide a clear roadmap for characterizing its receptor affinity profile, functional activity (agonist vs. antagonist), and initial safety assessment. Subsequent research should focus on in vivo animal models to evaluate its behavioral effects and establish a preliminary pharmacokinetic/pharmacodynamic (PK/PD) relationship.
References
-
Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. PMC. [Link]
-
The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. PubMed. [Link]
- WO2003029232A1 - Phenyl-piperazine derivatives as serotonin reuptake inhibitors.
- Phenyl-piperazine derivatives as serotonin reuptake inhibitors.
-
(PDF) Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. ResearchGate. [Link]
-
2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethanol. PubChem. [Link]
-
Trazodone Hydrochloride. PubChem. [Link]
-
Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. MDPI. [Link]
-
Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. ResearchGate. [Link]
-
2-[2-[4-[(4-Chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethanol. PubChem. [Link]
-
Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry. [Link]
-
1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. ResearchGate. [Link]
-
N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand. PubMed. [Link]
-
Trazodone Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects. Psychopharmacology Institute. [Link]
-
Trazodone. PubChem. [Link]
-
Full article: Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects. Taylor & Francis Online. [Link]
-
trazodone. PharmGKB. [Link]
-
Trazodone Impurities. SynZeal. [Link]
-
Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. PMC. [Link]
-
1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. MDPI. [Link]
-
Trazodone-impurities. Pharmaffiliates. [Link]
-
Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. MDPI. [Link]
-
Pharmacokinetics of Trazodone and Its Major Metabolite M-Chlorophenylpiperazine in Plasma and Brain of Rats. Medical University of South Carolina. [Link]
-
New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. MDPI. [Link]
-
1-m-Chlorophenylpiperazine is an active metabolite common to the psychotropic drugs trazodone, etoperidone and mepiprazole. PubMed. [Link]
Sources
- 1. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 6. tandfonline.com [tandfonline.com]
- 7. 1-m-Chlorophenylpiperazine is an active metabolite common to the psychotropic drugs trazodone, etoperidone and mepiprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2003029232A1 - Phenyl-piperazine derivatives as serotonin reuptake inhibitors - Google Patents [patents.google.com]
- 9. gccpo.org [gccpo.org]
- 10. ClinPGx [clinpgx.org]
- 11. The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Trazodone Hydrochloride | C19H23Cl2N5O | CID 62935 - PubChem [pubchem.ncbi.nlm.nih.gov]
2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanol SMILES and InChI key
An In-Depth Technical Guide to 2-[4-(4-Chlorophenyl)piperazin-1-yl]ethanol: Synthesis, Characterization, and Applications
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of this compound, a pivotal chemical intermediate in pharmaceutical synthesis. Primarily aimed at researchers, chemists, and professionals in drug development, this document elucidates the compound's structural identifiers, physicochemical properties, synthesis methodologies, and its significant role in the generation of active pharmaceutical ingredients (APIs), most notably the antihistamine Cetirizine.
Core Chemical Identity and Molecular Structure
This compound is a substituted piperazine derivative. Its structure features a central piperazine ring N-substituted with a 2-hydroxyethyl group and a diphenylmethyl moiety, where one phenyl ring carries a chlorine atom at the para-position. This compound exists as a racemate and as individual enantiomers, with the (R)-enantiomer being a key precursor in the synthesis of Levocetirizine.
The fundamental chemical identifiers are crucial for unambiguous substance identification in research, regulatory submissions, and procurement.
| Identifier | Racemic Form | (R)-Enantiomer |
| IUPAC Name | 2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethanol[1] | 2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethanol[2] |
| CAS Number | 109806-71-5[1][3] | 705289-61-8[2][4] |
| Molecular Formula | C₁₉H₂₃ClN₂O[1] | C₁₉H₂₃ClN₂O[2] |
| Molecular Weight | 330.8 g/mol [1] | 330.8 g/mol [2] |
| SMILES | C1CN(CCN1CCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl[1] | C1CN(CCN1CCO)C3=CC=C(C=C3)Cl[2] |
| InChIKey | ZJQSBXXYLQGZBR-UHFFFAOYSA-N[1] | ZJQSBXXYLQGZBR-LJQANCHMSA-N[2] |
Synthesis Pathway and Methodologies
The synthesis of this compound is a critical process, optimized for scalability and purity to ensure the quality of the final API. A widely recognized and efficient method involves the N-alkylation of 1-[(4-chlorophenyl)phenylmethyl]piperazine.
Principle of Synthesis: Nucleophilic Substitution
The core reaction is a classic Sₙ2 nucleophilic substitution. The secondary amine nitrogen of the 1-[(4-chlorophenyl)phenylmethyl]piperazine acts as the nucleophile, attacking the electrophilic carbon of a 2-carbon synthon bearing a leaving group, such as 2-chloroethanol. The choice of base and catalyst is critical to deprotonate the piperazine nitrogen, enhancing its nucleophilicity, and to facilitate the departure of the leaving group, thereby maximizing reaction rate and yield.
Scalable Laboratory Protocol
An improved, scalable, and operationally simple method has been developed for this synthesis.[5] This protocol is favored for its high reproducibility and clean reaction profile.
Reactants:
-
1-[(4-chlorophenyl)phenylmethyl]piperazine (Substrate)
-
2-Chloroethanol (Alkylation agent)
-
Diisopropylethylamine (DIPEA) (Base)
-
Sodium Iodide (Catalyst)
-
Suitable organic solvent (e.g., Acetonitrile or DMSO)
Step-by-Step Protocol:
-
Reaction Setup: To a stirred solution of 1-[(4-chlorophenyl)phenylmethyl]piperazine (1 equivalent) in an appropriate solvent (e.g., DMSO), add Diisopropylethylamine (DIPEA) (typically 2-3 equivalents).
-
Catalyst Addition: Add a catalytic amount of Sodium Iodide (e.g., 0.1-0.2 equivalents). The iodide ion, through the Finkelstein reaction mechanism, can transiently replace the chloride on the alkylating agent with iodide, which is a superior leaving group, thus accelerating the reaction.
-
Reagent Addition: Slowly add 2-Chloroethanol (1.1-1.5 equivalents) to the reaction mixture at room temperature.
-
Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours (typically 10-15 hours).
-
Monitoring: Monitor the reaction progress by a suitable chromatographic technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mass to room temperature. Dilute the mixture with water and extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield the high-purity title compound.[6]
Synthesis Workflow Diagram
Caption: Scalable synthesis workflow for this compound.
Applications in Pharmaceutical Development
The primary and most critical application of this compound is its role as a direct precursor to Cetirizine and its enantiomerically pure form, Levocetirizine.
Key Intermediate for Cetirizine Synthesis
Cetirizine, a widely used second-generation antihistamine, is chemically known as (±)-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid.[7] The synthesis is achieved by the oxidation or alkylation of the primary alcohol group of this compound.
A common synthetic route involves reacting the intermediate with an alkali metal haloacetate, such as sodium chloroacetate, in the presence of a strong base.[8]
Protocol for Conversion to Cetirizine:
-
Reaction Setup: To a solution of this compound (1 equivalent) in a suitable solvent like acetonitrile, add a base such as potassium carbonate (2 equivalents).[9]
-
Reagent Addition: Add 1-bromoacetic acid or a similar haloacetic acid derivative (1 equivalent) to the mixture.[9]
-
Reaction Conditions: Reflux the resulting mixture for several hours, monitoring for completion by TLC.[9]
-
Work-up and Isolation: After completion, remove the solvent, dissolve the residue in water, and perform an acid-base workup to isolate the crude Cetirizine, which can then be purified.
Role as a Certified Impurity
In the manufacturing of Cetirizine Dihydrochloride, this alcohol intermediate is considered a known process-related impurity (Impurity G).[1][3] Its presence in the final API is strictly controlled according to pharmacopeial standards. Therefore, high-purity reference standards of this compound are required for analytical method development, validation, and routine quality control testing to quantify its levels in the final drug product.
Logical Progression to API
Caption: From starting material to the final Cetirizine API.
Analytical Characterization
Robust analytical methods are essential for confirming the identity and purity of the synthesized intermediate. A combination of spectroscopic and chromatographic techniques is typically employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, ensuring the correct placement of the hydroxyethyl and diphenylmethyl groups on the piperazine ring.[6]
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the compound's identity.
-
Chromatography (HPLC, GC): High-Performance Liquid Chromatography is the primary method for assessing purity and quantifying impurities. Gas chromatography can also be used.[10]
-
Elemental Analysis: Confirms the elemental composition (C, H, N) of the compound, matching it to the molecular formula.[6]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.
-
GHS Classification:
-
Handling Precautions:
-
Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood.
-
Avoid breathing dust, fumes, or vapors.
-
Store in a cool, dry, and well-sealed container away from incompatible materials.
-
Conclusion
This compound is more than a mere chemical compound; it is a cornerstone intermediate in the synthesis of a globally significant pharmaceutical agent. A thorough understanding of its chemical identity, efficient synthesis protocols, and analytical control is paramount for any researcher or organization involved in the development and manufacturing of Cetirizine and related piperazine-based drugs. Its dual role as a key building block and a critical process impurity underscores the importance of stringent quality control throughout the manufacturing lifecycle.
References
-
PubChem. (n.d.). 4-((R)-(4-Chlorophenyl)phenylmethyl)-1-piperazineethanol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1-Piperazineethanol, 4-((4-chlorophenyl)phenylmethyl)-, hydrochloride (1:2). National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2026, January 5). AN IMPROVED AND SCALABLE METHOD DEVELOPED FOR THE SYNTHESIS OF 2-[4-[(4-CHLOROPHENYL) PHENYL METHYL]-1-PIPERAZINYL] ETHANOL, A KEY INTERMEDIATE FOR CETIRIZINE WHICH IS ANTIALLERGIC DRUG. Retrieved from [Link]
-
PubChem. (n.d.). 4-((4-Chlorophenyl)phenylmethyl)-1-piperazineethanol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-[2-[4-[(4-Chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethanol. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). KR970009727B1 - Process for the preparation of 2-(2-(-4((4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)-acetic acid and tis dihyolrochloride.
-
PubChemLite. (n.d.). 2-(4-chlorophenyl)-1-(piperazin-1-yl)ethan-1-one. University of Luxembourg. Retrieved from [Link]
-
MDPI. (2024, August 6). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Retrieved from [Link]
-
MDPI. (2025, December 2). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetic acid hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed. (n.d.). N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand. National Center for Biotechnology Information. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). (R)-2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol Dihydrochloride. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Retrieved from [Link]
-
PubChem. (n.d.). 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethanol. National Center for Biotechnology Information. Retrieved from [Link]
-
NTU Journal of Pure Sciences. (2024, December 27). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]
-
Molbank. (2016, December 20). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Retrieved from [Link]
Sources
- 1. 4-((4-Chlorophenyl)phenylmethyl)-1-piperazineethanol | C19H23ClN2O | CID 3419898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-((R)-(4-Chlorophenyl)phenylmethyl)-1-piperazineethanol | C19H23ClN2O | CID 28146185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-[4-[(RS)-(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol Dihydrochloride [lgcstandards.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. researchgate.net [researchgate.net]
- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester [orgspectroscopyint.blogspot.com]
- 7. 2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetic acid hydrochloride | C21H26Cl2N2O3 | CID 9551858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. KR970009727B1 - Process for the preparation of 2-(2-(-4((4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)-acetic acid and tis dihyolrochloride - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Methodological & Application
Protocol for alkylation of 1-(4-chlorophenyl)piperazine with 2-chloroethanol
Technical Application Note: Optimized Synthesis of 2-[4-(4-chlorophenyl)piperazin-1-yl]ethanol via N-Alkylation
Executive Summary & Scientific Context
This protocol details the N-alkylation of 1-(4-chlorophenyl)piperazine (1-CPP) with 2-chloroethanol to synthesize This compound .[1] This structural motif is a critical pharmacophore in medicinal chemistry, serving as a core scaffold for azapirone-class anxiolytics, antidepressant agents, and antihistamine intermediates (e.g., structural analogs of Cetirizine intermediates).
The synthesis utilizes a Finkelstein-assisted nucleophilic substitution (
Key Reaction Parameters:
-
Reaction Type: N-Alkylation (
) -
Critical Reagent: Potassium Iodide (Catalyst)
-
Primary Hazard: 2-Chloroethanol (Acute Toxin)
-
Expected Yield: 85-92%
Safety Directive: 2-Chloroethanol Handling
WARNING: FATAL HAZARD 2-Chloroethanol (Ethylene Chlorohydrin) is classified as Category 1 Acute Toxin (Dermal, Inhalation, and Oral). It penetrates standard nitrile gloves rapidly and is metabolized to chloroacetaldehyde and chloroacetic acid, causing severe neurotoxicity and metabolic acidosis.
-
Engineering Controls: All operations must be performed in a functioning chemical fume hood.
-
PPE: Double-gloving (Laminate/Silver Shield® under Nitrile) is required. Wear a full face shield and chemical-resistant apron.
-
Quenching: Residual 2-chloroethanol in glassware should be quenched with aqueous alkaline solution (NaOH) before cleaning.
Mechanistic Insight
The reaction proceeds via a nucleophilic attack of the secondary amine of the piperazine ring on the
-
Catalytic Activation: The chloride leaving group on 2-chloroethanol is relatively poor. Potassium Iodide (KI) reacts with 2-chloroethanol in situ to form 2-iodoethanol (Finkelstein reaction). Iodide is a superior leaving group (
vs ), significantly accelerating the rate of alkylation. -
Proton Scavenging: As the amine attacks the electrophile, a quaternary ammonium intermediate is formed. The inorganic base (
) deprotonates this intermediate, regenerating the neutral tertiary amine and driving the equilibrium forward by neutralizing the acid (HCl/HI). -
Selectivity: The 4-chlorophenyl group on the piperazine reduces the nucleophilicity of the
nitrogen (via resonance withdrawal), but the nitrogen remains sufficiently nucleophilic for alkylation. Over-alkylation (quaternization) is minimized by controlling stoichiometry and temperature.
Experimental Protocol
Reagents and Stoichiometry[2][3]
| Component | Role | Equiv. | MW ( g/mol ) | Quantity (Example) |
| 1-(4-Chlorophenyl)piperazine | Substrate | 1.0 | 196.68 | 10.0 g |
| 2-Chloroethanol | Electrophile | 1.2 | 80.51 | 4.91 g (4.1 mL) |
| Potassium Carbonate ( | Base | 2.5 | 138.21 | 17.6 g |
| Potassium Iodide (KI) | Catalyst | 0.1 | 166.00 | 0.84 g |
| Acetonitrile (MeCN) | Solvent | -- | -- | 100 mL (10 vol) |
Note: Toluene can be used as an alternative solvent for larger scale operations to facilitate water removal, but Acetonitrile provides faster kinetics for this
Step-by-Step Procedure
Step 1: Reactor Setup
-
Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, temperature probe, and nitrogen inlet.
-
Purge the system with nitrogen.
Step 2: Charge Reagents
-
Add 1-(4-chlorophenyl)piperazine (10.0 g) and Acetonitrile (100 mL) to the flask. Stir until the piperazine is largely dissolved/suspended.
-
Add Potassium Carbonate (17.6 g) and Potassium Iodide (0.84 g) in a single portion. The mixture will appear as a white suspension.
Step 3: Addition of Electrophile
-
Using a glass syringe (dedicated waste disposal required), add 2-Chloroethanol (4.1 mL) dropwise to the suspension at room temperature over 10 minutes.
-
Rationale: Slow addition prevents localized hotspots, though the reaction is not violently exothermic.
-
Step 4: Reaction (Reflux)
-
Heat the mixture to Reflux (approx. 80-82°C) .
-
Maintain vigorous stirring for 12–16 hours .
-
Process Control (TLC): Check reaction progress using TLC (Eluent: 5% Methanol in Dichloromethane).
-
Observation: The starting material (
) should disappear, and a new, slightly more polar spot (Product) should appear. (Note: values vary by plate type; visualize with UV and Iodine stain).
-
Step 5: Workup
-
Cool the reaction mixture to room temperature.
-
Filtration: Filter the mixture through a Celite pad or sintered glass funnel to remove inorganic salts (
, , excess ). Wash the filter cake with fresh Acetonitrile (20 mL). -
Concentration: Evaporate the filtrate under reduced pressure (Rotavap) to obtain a viscous yellow/orange oil.
-
Partition: Dissolve the crude oil in Ethyl Acetate (100 mL) and wash with:
-
Water (2 x 50 mL) to remove unreacted chloroethanol and traces of salts.
-
Brine (1 x 50 mL).
-
-
Drying: Dry the organic layer over Anhydrous Sodium Sulfate (
), filter, and concentrate to dryness.
Step 6: Purification
-
Method A (Crystallization): The crude product often solidifies upon standing or cooling. Recrystallize from minimal hot Ethanol or an Ethyl Acetate/Hexane mixture.
-
Method B (Flash Chromatography): If the product remains an oil or contains impurities, purify via silica gel chromatography.
-
Gradient: 100% DCM
5% MeOH in DCM.
-
Process Validation & Quality Control
Ensure the isolated product meets the following criteria before use in downstream applications:
| Test | Expected Result | Method |
| Appearance | Off-white solid or pale yellow viscous oil | Visual |
| Purity | > 98.0% | HPLC (C18, MeCN/Water) |
| Mass Spec | LC-MS (ESI+) | |
| 1H NMR | DMSO- |
Self-Validating Check:
-
Proton NMR Diagnostic: Look for the disappearance of the N-H signal from the starting piperazine and the appearance of two distinct triplets (
ppm and ppm) corresponding to the chain.
Workflow Visualization
The following diagram illustrates the logical flow of the synthesis and workup procedure.
Caption: Operational workflow for the catalytic alkylation of 1-(4-chlorophenyl)piperazine.
Troubleshooting
-
Issue: Low Yield / Incomplete Reaction.
-
Cause: Old or wet
. -
Solution: Use freshly ground, anhydrous
. Trace water inhibits the reaction in MeCN.
-
-
Issue: Product is colored (Dark Brown).
-
Cause: Oxidation of the phenylpiperazine moiety or Iodine traces.
-
Solution: Wash the organic layer with 10% Sodium Thiosulfate (
) during workup to remove residual iodine.
-
-
Issue: Dimer Formation.
-
Cause: 2-chloroethanol reacting at both ends (unlikely) or polymerization.
-
Solution: Ensure strict temperature control. Do not exceed 85°C.
-
References
-
US Patent 2,899,436. Derivatives of Piperazine.[1] (1959). Describes the fundamental reactivity of piperazines with haloethanols to form hydroxyethyl derivatives.
- Opalka, C. J., et al. "Synthesis and impurity profiling of the antihistamine cetirizine." Journal of Organic Chemistry.
-
World Intellectual Property Organization (WIPO) Patent WO2004103982A1. Process for the preparation of cetirizine intermediates. (2004). Validates the use of Toluene/Water and Carbonate systems for piperazine alkylation.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 107-07-3, 2-Chloroethanol. (Safety Data).
- Zhao, H., et al. "Synthesis of piperazine derivatives via nucleophilic substitution." Molecules, 2013.
Sources
Reaction conditions for pCPP and ethylene oxide synthesis
Application Note: Optimized Synthesis and Hydroxyethylation of 1-(4-Chlorophenyl)piperazine (pCPP)
Executive Summary & Scope
This application note details the robust synthesis of 1-(4-chlorophenyl)piperazine (pCPP) and its subsequent functionalization with ethylene oxide (EO) to yield 2-[4-(4-chlorophenyl)piperazin-1-yl]ethanol . This hydroxyethylated derivative serves as a critical "anchor" intermediate for the synthesis of broad-spectrum azole antifungals (e.g., Ketoconazole, Itraconazole) and various CNS-active agents.
Technical Scope:
-
Core Synthesis: Construction of the pCPP ring from 4-chloroaniline.
-
Functionalization: Hydroxyethylation using Ethylene Oxide (EO) gas under controlled pressure.
-
Safety Protocols: Handling of carcinogenic/explosive EO in a research setting.
Part 1: Synthesis of the pCPP Core
The construction of the piperazine ring is achieved via the cyclization of 4-chloroaniline with bis(2-chloroethyl)amine hydrochloride. This route is preferred over the reaction with diethanolamine due to higher yields and easier purification, despite the requirement for a high-boiling solvent.
Reaction Mechanism & Scheme
The reaction proceeds via a double nucleophilic substitution (
Figure 1: Synthetic pathway for the construction of the pCPP core.
Detailed Protocol: pCPP Synthesis
Reagents:
-
4-Chloroaniline (1.0 eq)
-
Bis(2-chloroethyl)amine hydrochloride (1.1 eq)
-
Potassium Carbonate (
, anhydrous, 2.5 eq) -
Solvent: Diglyme (Diethylene glycol dimethyl ether) or n-Butanol.
Procedure:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe.
-
Charging: Charge the flask with 4-chloroaniline and solvent (5 mL per gram of aniline). Begin stirring.
-
Addition: Add Bis(2-chloroethyl)amine HCl and
to the mixture. -
Reaction: Heat the mixture to reflux.
-
Diglyme: Heat to 150–160°C for 12–18 hours.
-
n-Butanol: Heat to reflux (~117°C) for 24–30 hours (slower rate due to lower T).
-
-
Quench & Workup:
-
Cool reaction mass to 60°C. Filter off inorganic salts (
, excess carbonate). -
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve residue in Ethyl Acetate and wash with 1N NaOH (to remove unreacted amine salts) followed by Brine.
-
-
Purification: Recrystallize from Hexane/Ethyl Acetate or distill under high vacuum (bp ~140-145°C @ 2 mmHg).
Target Specification:
-
Appearance: White to off-white crystalline solid.
-
Melting Point: 112–116°C.
-
Purity (HPLC): >98.0%.
Part 2: Hydroxyethylation with Ethylene Oxide
This step involves the alkylation of the secondary amine of pCPP with Ethylene Oxide (EO). Critical Safety Warning: Ethylene Oxide is a flammable gas, a known carcinogen, and an explosion hazard. This reaction must be performed in a rated pressure vessel (autoclave) or a dedicated flow reactor within a ventilated enclosure.
Process Workflow & Safety Logic
The reaction is highly exothermic. The rate of EO addition must be controlled by the reactor pressure and temperature to prevent thermal runaway.
Figure 2: Operational workflow for the safe handling of Ethylene Oxide during alkylation.
Detailed Protocol: EO Alkylation
Reagents:
-
1-(4-Chlorophenyl)piperazine (pCPP) (1.0 eq)
-
Ethylene Oxide (1.1 – 1.2 eq)
-
Solvent: Methanol (preferred for rate) or Toluene (preferred for downstream processing).
-
Catalyst: None required (autocatalytic in protic solvents) or trace Water.
Procedure:
-
Reactor Loading: Load pCPP and Methanol (4 vol) into a stainless steel autoclave (e.g., Parr reactor).
-
Inerting: Seal the reactor. Pressurize with Nitrogen to 5 bar, then vent. Repeat 3 times to remove Oxygen.
-
Heating: Heat the reactor to 60°C .
-
EO Addition (The Critical Step):
-
Connect the EO cylinder via a mass flow controller or a liquid pump (if using chilled liquid EO).
-
Slowly feed EO into the reactor.
-
Control Parameter: Maintain reactor pressure below 3 bar . If pressure spikes, stop feed immediately (indicates accumulation of unreacted EO).
-
Exotherm: Expect a temperature rise.[1][2] Use internal cooling coils to maintain T < 90°C.
-
-
Digestion: After EO addition is complete, maintain temperature at 60–70°C for 2–4 hours until pressure drops and stabilizes (indicating consumption of EO).
-
Degassing: Cool to 25°C. Sparge the solution with Nitrogen for 30 minutes to strip residual EO into a scrubber (containing acidic water).
-
Isolation: Evaporate Methanol to yield the crude hydroxyethylated product.
Data Summary: Reaction Parameters
| Parameter | Range | Optimal | Reason |
| Temperature | 40°C – 100°C | 60–75°C | Balance between rate and exotherm control. |
| Pressure | 1 – 5 bar | 2–3 bar | Ensures EO stays in solution without exceeding safety limits. |
| Solvent | MeOH, Toluene, Water | Methanol | High solubility of pCPP; protic nature accelerates ring opening. |
| Stoichiometry | 1.0 : 1.0 – 1.5 | 1.0 : 1.1 | Slight excess ensures conversion; too much yields bis-hydroxyethyl byproducts. |
Analytical Validation (QC)
Identity Confirmation:
-
1H NMR (CDCl3): Look for the disappearance of the N-H proton (broad singlet ~1.8 ppm) and appearance of the ethylene bridge:
-
2.60 ppm (t, 2H,
) -
3.65 ppm (t, 2H,
)
-
2.60 ppm (t, 2H,
-
HPLC: Monitor the shift in retention time. The hydroxyethyl derivative is more polar than pCPP but less polar than the bis-alkylated impurity.
References
-
Synthesis of pCPP Core
- Source: PrepChem. "Synthesis of 1-(4-chlorophenyl)piperazine."
-
URL:[Link]
- Cetirizine Intermediate Synthesis (Relevant Analogues)
-
Ethylene Oxide Safety & Handling
- Source: University of New Mexico EHS.
-
URL:[Link]
-
Hydroxyethylation Kinetics
-
General Piperazine Alkylation
Sources
Technical Guide: 2-[4-(4-chlorophenyl)piperazin-1-yl]ethanol as a Bioactive Linker
CAS: 80980-89-8 | Formula: C₁₂H₁₇ClN₂O | MW: 240.73 g/mol
Executive Summary
This guide details the synthetic utility of 2-[4-(4-chlorophenyl)piperazin-1-yl]ethanol , a versatile building block in medicinal chemistry. Unlike its benzhydryl analogue (used in cetirizine/hydroxyzine synthesis), this molecule features a para-chlorophenyl group directly attached to the piperazine nitrogen. This specific topology renders it a "privileged scaffold" for designing Long-Chain Arylpiperazines (LCAPs) , which are high-affinity ligands for serotonergic (5-HT1A, 5-HT2A, 5-HT7) and dopaminergic (D2, D4) receptors. Additionally, it serves as a critical side-chain precursor for triazole-based antifungal agents.
Part 1: Chemical Profile & Strategic Utility
Structural Differentiation (Critical Control Point)
Researchers often confuse CAS 80980-89-8 with the hydroxyzine intermediate. Verification of the N-substituent is mandatory before synthesis.
| Feature | Target Molecule (CAS 80980-89-8) | Hydroxyzine Intermediate (CAS 164726-80-1) |
| N4-Substituent | 4-Chlorophenyl (Direct bond) | 4-Chlorobenzhydryl (Diphenylmethyl group) |
| Primary Application | 5-HT/D2 Ligands, Azole Antifungals | Antihistamines (Cetirizine, Levocetirizine) |
| Reactivity | Electron-rich piperazine (activates phenyl ring) | Sterically bulky benzhydryl group |
Pharmacophore Versatility
The molecule acts as a tether, linking a lipophilic aryl head group (the phenylpiperazine) to a polar or heterocyclic tail via the ethyl chain.
Figure 1: Pharmacophore dissection showing the modular utility of the scaffold in drug design.
Part 2: Synthetic Protocols
Protocol A: Activation via Chlorination (Appel Reaction vs. SOCl₂)
Objective: Convert the hydroxyl group to a chloride leaving group to create 1-(2-chloroethyl)-4-(4-chlorophenyl)piperazine . This activated species is the primary electrophile for subsequent couplings.
Method Selection:
-
Thionyl Chloride (SOCl₂): Standard industrial method. Robust but generates HCl gas (requires trapping).
-
Appel Reaction (PPh₃/CCl₄): Milder conditions, neutral pH, but generates phosphine oxide waste.
Recommended Protocol: Thionyl Chloride Activation (Scale: 10 mmol)
-
Setup: Equip a 100 mL round-bottom flask with a reflux condenser, CaCl₂ drying tube, and magnetic stir bar.
-
Dissolution: Dissolve 2.40 g (10 mmol) of the starting alcohol in 20 mL of anhydrous Dichloromethane (DCM) or Chloroform.
-
Addition: Cool to 0°C. Add Thionyl Chloride (SOCl₂) (1.43 g, 12 mmol) dropwise over 15 minutes.
-
Note: The piperazine nitrogen acts as an internal base, initially forming a hydrochloride salt.
-
-
Reflux: Warm to room temperature, then reflux for 2–4 hours. Monitor by TLC (System: EtOAc/Hexane 1:1).
-
Workup (Critical for Stability):
-
Evaporate solvent and excess SOCl₂ under reduced pressure.
-
Neutralization: The residue is the HCl salt. Suspend in DCM and wash with saturated NaHCO₃ solution (cold) to liberate the free base immediately before the next step.
-
Warning: The free base is a nitrogen mustard analogue . It can cyclize to a reactive aziridinium ion. Store as the HCl salt if not using immediately.
-
Protocol B: Synthesis of CNS Ligands (Nucleophilic Substitution)
Objective: Synthesize a D4-selective ligand (e.g., Benzamide derivative) using the activated chloride from Protocol A.
Workflow:
-
Reagents: 1-(2-chloroethyl)-4-(4-chlorophenyl)piperazine (Intermediate A), 3-Methoxybenzamide (Nucleophile), K₂CO₃ (Base), KI (Catalyst).
-
Solvent: Acetonitrile (ACN) or DMF.
-
Procedure:
-
Dissolve 3-Methoxybenzamide (1.0 eq) in ACN.
-
Add K₂CO₃ (2.5 eq) and a catalytic amount of Potassium Iodide (KI, 0.1 eq).
-
Add Intermediate A (1.1 eq).
-
Reflux for 12–24 hours.
-
-
Purification: Filter inorganic salts. Evaporate solvent.[1] Purify via column chromatography (SiO₂, DCM/MeOH gradient).
Figure 2: Synthetic workflow emphasizing the reactive intermediate handling.
Part 3: Quality Control & Troubleshooting
Analytical Markers
When analyzing the conversion from Alcohol to Chloride, look for these specific NMR shifts:
| Moiety | Starting Material (-OH) | Product (-Cl) | Shift Logic |
| -CH₂-O(H) | δ 3.6–3.7 ppm (Triplet) | N/A | Loss of hydroxymethylene |
| -CH₂-Cl | N/A | δ 3.5–3.6 ppm (Triplet) | Deshielding by Chlorine |
| Piperazine | δ 2.6–3.2 ppm | δ 2.6–3.2 ppm | Minimal change (unless salt form) |
Troubleshooting Common Issues
-
Issue: Low yield in coupling reaction (Protocol B).
-
Cause: Cyclization of the chloro-ethyl intermediate to a quaternary aziridinium salt, which then hydrolyzes back to the alcohol or reacts non-selectively.
-
Solution: Ensure anhydrous conditions. Use KI to generate the more reactive (and less prone to hydrolysis) alkyl iodide in situ (Finkelstein condition).
-
-
Issue: Product is an oil that is hard to crystallize.
-
Solution: Arylpiperazines often form oils as free bases. Convert to the dihydrochloride or oxalate salt by adding ethereal HCl or oxalic acid in acetone. These salts are stable solids suitable for recrystallization.
-
Part 4: Safety & Handling (E-E-A-T)
Hazard Identification:
-
Vesicant Potential: The chlorinated intermediate (1-(2-chloroethyl)-4-(4-chlorophenyl)piperazine) structurally resembles nitrogen mustards. It is a potent alkylating agent. Handle in a fume hood with double nitrile gloves.
-
Piperazine Toxicity: Arylpiperazines can exhibit serotonergic activity upon accidental exposure. Avoid inhalation of dusts.
Disposal: Quench all reaction mixtures containing the chloro-intermediate with aqueous ammonia or nucleophilic scavengers (e.g., thiosulfate) before disposal to destroy alkylating potential.
References
-
Perrone, R., et al. (1998). "N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide: a potent and selective dopamine D4 ligand."[2] Journal of Medicinal Chemistry. Link
-
Bartyzel, A., et al. (2025).[3][4] "Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands." Molecules. Link
-
Kaczor, A. A., et al. (2022). "Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties." International Journal of Molecular Sciences. Link
-
Upadhayaya, R. S., et al. (2017). "Alkylated Piperazines and Piperazine-Azole Hybrids as Antifungal Agents." Bioorganic & Medicinal Chemistry Letters. Link
-
Leonard, M. S. (2013). "Reaction of Alcohols with Thionyl Chloride: Mechanism and Stereochemistry." Chemistry LibreTexts. Link
Sources
Strategic Reagents for N-Hydroxyethylation of Aryl Piperazines
Executive Summary
The N-hydroxyethylation of aryl piperazines is a pivotal transformation in medicinal chemistry, serving as a gateway to major pharmacophores found in antipsychotics (e.g., Quetiapine, Aripiprazole precursors) and antidepressants (e.g., Trazodone). While the target moiety (
This guide analyzes three distinct synthetic pathways:
-
Ethylene Carbonate (EC): The "Green" approach, offering high atom economy and safety but requiring high activation energy.
-
2-Haloethanols: The traditional laboratory standard (
), accessible but prone to specific side reactions. -
Ethylene Oxide (EO): The industrial standard, offering perfect atom economy but presenting severe safety hazards for bench-scale work.
Strategic Decision Framework
Before selecting a protocol, researchers must evaluate their specific constraints regarding scale, safety equipment, and substrate sensitivity.
Figure 1: Decision tree for reagent selection based on operational constraints.
Method A: The "Green" Route (Ethylene Carbonate)
Best for: Sustainable synthesis, avoiding toxic gases, and minimizing bis-alkylation.
Mechanism
The reaction proceeds via nucleophilic attack of the secondary amine on the alkylene carbon of ethylene carbonate, followed by ring opening and subsequent decarboxylation (
Protocol 1: Catalytic Hydroxyethylation
Reagents:
-
Substrate: Aryl Piperazine (1.0 equiv)
-
Reagent: Ethylene Carbonate (1.2 – 1.5 equiv)
-
Catalyst: Tetraethylammonium Iodide (TEAI) (0.05 equiv) or
(0.1 equiv) -
Solvent: DMF (Dimethylformamide) or Solvent-free (melt)
Step-by-Step Workflow:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet (bubbler), charge the aryl piperazine and ethylene carbonate.
-
Catalysis: Add TEAI (5 mol%). Note: Halide salts act as nucleophilic catalysts to assist ring opening.
-
Reaction: Heat the mixture to
.-
Critical Observation: Evolution of
gas indicates reaction progress. Ensure the system is not sealed to prevent pressure buildup.
-
-
Monitoring: Monitor by TLC or LCMS. The reaction typically requires 4–8 hours.
-
Workup:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate and wash with water (
) to remove DMF and unreacted carbonate/catalyst. -
Dry organic layer over
and concentrate.
-
Validation:
-
LCMS: Look for Mass
. -
NMR: Distinct triplets for the ethyl chain at
ppm ( ) and ppm ( ).
Method B: The Laboratory Standard (2-Haloethanol)
Best for: Small-scale discovery, temperature-sensitive substrates, or labs without high-temperature heating blocks.
Mechanism
A classic
Protocol 2: Finkelstein-Assisted Alkylation
Reagents:
-
Substrate: Aryl Piperazine (1.0 equiv)
-
Reagent: 2-Chloroethanol (1.2 equiv)
-
Base:
(2.0 equiv) or (2.5 equiv) -
Additive: Potassium Iodide (KI) (0.1 equiv)
-
Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)
Step-by-Step Workflow:
-
Setup: Dissolve aryl piperazine in MeCN (
concentration). -
Base Addition: Add powdered
. -
Activation: Add catalytic KI.
-
Expert Insight: KI converts the alkyl chloride to a more reactive alkyl iodide in situ (Finkelstein reaction), significantly accelerating the rate and allowing lower temperatures.
-
-
Reagent Addition: Add 2-chloroethanol dropwise.
-
Reaction: Reflux (
) for 12–16 hours. -
Workup:
-
Filter off inorganic salts.
-
Concentrate the filtrate.[1]
-
Purification: If bis-alkylation (quaternary salt) is observed, column chromatography (DCM/MeOH) is usually required.
-
Comparative Analysis & Data
| Feature | Ethylene Carbonate (Method A) | 2-Haloethanol (Method B) | Ethylene Oxide (Method C) |
| Atom Economy | High (loses | Moderate (loses | Perfect (100%) |
| Safety Profile | High (Solid, non-toxic) | Moderate (Toxic, skin absorption) | Low (Explosive gas, carcinogen) |
| Reaction Temp | High ( | Moderate ( | Low to Moderate ( |
| Impurity Profile | Clean (Gas byproduct) | Risk of Bis-alkylation / Vinyl Chloride | Polymerization (PEG formation) |
| Scalability | Excellent (Batch or Flow) | Good (Batch) | Excellent (Industrial Flow only) |
Visualizing the Reaction Pathways
Figure 2: Mechanistic comparison of Ethylene Carbonate vs. 2-Haloethanol pathways.
Troubleshooting & Expert Tips
-
Stalled Reaction (Method A): If the Ethylene Carbonate reaction stalls, ensure the temperature is actually reaching
internal. Below , the decarboxylation step is kinetically slow. -
Bis-Alkylation (Method B): If you observe quaternary ammonium salts (LCMS
), reduce the equivalents of 2-chloroethanol to 1.05 and use slow addition via syringe pump. -
Purification: The product is often an oil. If crystallization is difficult, convert to the HCl salt by adding
HCl in ether/dioxane. Aryl piperazine salts usually crystallize well.
References
-
Clements, J. H. (2003). Reactive Applications of Cyclic Alkylene Carbonates. Industrial & Engineering Chemistry Research. Link
-
Shaikh, A.-A. G., & Sivaram, S. (1996). Organic Carbonates. Chemical Reviews. Link
-
BenchChem. (2025).[2] A Comparative Guide to the Synthetic Applications of 1-(2-chloroethyl)piperazine Hydrochloride and Bis(2-chloroethyl)amine. Link
-
Zhong, Y., et al. (2020). Hydroxyethyl starch with high surface activity via ethylene carbonate functionalization. Journal of Applied Polymer Science. Link
-
Ullmann's Encyclopedia. (2012). Ethylene Oxide.[3][4] Wiley-VCH. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 2-[4-(4-chlorophenyl)piperazin-1-yl]ethanol by Recrystallization
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 2-[4-(4-chlorophenyl)piperazin-1-yl]ethanol. Recrystallization is a powerful technique for achieving high purity, but it is often accompanied by compound-specific challenges.[1][2] This document provides in-depth, experience-driven troubleshooting advice and standardized protocols to navigate these challenges effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the recrystallization of this compound.
Q1: What is the best starting solvent for recrystallizing this compound?
A1: Based on the polar nature of the ethanol and piperazine functional groups, polar protic solvents are excellent starting points. Alcohols such as ethanol or isopropanol are highly recommended.[3] A mixed-solvent system, such as ethanol/water or acetone/hexane , can also be highly effective, where the compound is dissolved in a "good" solvent (like ethanol) and a "poor" or "anti-solvent" (like water) is added to induce crystallization.[3][4][5] The ideal solvent or system is one where the compound is highly soluble when hot but poorly soluble when cold.[4][6]
Q2: My compound separated as a liquid ("oiled out") instead of forming crystals. What happened and what should I do?
A2: "Oiling out" is a common phenomenon where the solute separates from the solution as a liquid phase instead of a solid crystalline phase.[7][8] This often occurs when the solution is cooled too quickly or when the boiling point of the solvent is higher than the melting point of the solute, causing it to melt in the hot solution.[9][10] High concentrations of impurities can also depress the melting point, contributing to this issue.[9][11]
-
Immediate Action: Reheat the solution until the oil redissolves completely. Add a small amount of additional "good" solvent (10-20% more) to lower the saturation point, and then allow it to cool much more slowly.[10]
-
Long-Term Solution: Consider a different solvent with a lower boiling point or a mixed-solvent system that allows for crystallization at a lower temperature.
Q3: I've cooled my solution, but no crystals have formed. What are the first troubleshooting steps?
A3: This is typically due to one of two reasons: the solution is too dilute (you've used too much solvent) or the solution is supersaturated but lacks a nucleation point to initiate crystal growth.[2][10]
-
Induce Nucleation: First, try scratching the inside surface of the flask just below the solvent line with a glass rod.[12][13][14] The high-frequency vibrations and microscopic glass fragments can provide nucleation sites.[12]
-
Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the solution to act as a template for crystal growth.[12][15]
-
Reduce Solvent Volume: If nucleation techniques fail, you likely have too much solvent.[10][16] Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration, and then attempt to cool it again.[16]
Q4: How can I remove colored impurities from my crude product?
A4: Colored impurities can often be effectively removed by treating the hot solution with a small amount of activated charcoal before filtration. The charcoal adsorbs the colored compounds.
-
Procedure: After dissolving your crude compound in the minimum amount of hot solvent, add a very small amount of activated charcoal (e.g., 1-2% by weight). Keep the solution hot for a few minutes, then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the clear filtrate to cool.[11]
Section 2: In-Depth Troubleshooting Guides
This section provides a detailed, scenario-based approach to resolving specific experimental challenges.
Problem: "Oiling Out" - Formation of a Liquid Instead of Solid Crystals
Q: I have followed the protocol, but my product consistently separates as a viscous oil at the bottom of the flask. How do I diagnose the root cause and fix it?
A: Oiling out is a form of liquid-liquid phase separation that prevents proper crystal lattice formation and can trap impurities.[7][17][18] Let's break down the causes and solutions.
Causality & Diagnosis:
-
High Solute Concentration/Rapid Cooling: The most frequent cause is creating a state of high supersaturation too quickly. This overwhelms the kinetic process of molecule integration into a crystal lattice, favoring the formation of a disordered, solute-rich liquid phase.[7][8]
-
Melting Point Depression: The melting point of your crude this compound may be significantly lower than the pure compound due to impurities. If this depressed melting point is below the boiling point of your chosen solvent, the compound will dissolve and then separate as a molten liquid upon cooling.[9][10]
-
Inappropriate Solvent Choice: The solvent may be "too good," meaning the compound remains highly soluble even at lower temperatures, or the polarity match is such that it favors a liquid-liquid miscibility gap.[9]
Troubleshooting Protocol:
-
Re-dissolve and Dilute: Place the flask back on the heat source and re-dissolve the oil completely. Add 10-20% more of the primary ("good") solvent to decrease the solution's saturation point.[10]
-
Ensure Extremely Slow Cooling: This is the most critical step. Do not place the flask on a cold benchtop or in an ice bath. Instead, leave the hot flask on a hotplate with the heat turned off, or wrap it in glass wool to insulate it. This slow temperature decrease is essential for allowing ordered crystal growth to outcompete oil formation.[9][10]
-
Lower Crystallization Temperature: If slow cooling fails, your crystallization temperature is likely still too high. Try using a mixed-solvent system. Dissolve the compound in a minimum amount of a good, higher-boiling solvent (like ethanol) and then, while hot, slowly add a miscible "anti-solvent" (like water or hexane) until the solution just begins to turn cloudy. Add a few drops of the good solvent to clarify, then cool slowly. This reduces the overall solubility and allows crystallization to occur at a lower temperature.[3][4]
-
Consider Pre-Purification: If the material is heavily impure, a preliminary purification by column chromatography may be necessary to remove the impurities that are causing significant melting point depression.
Problem: Failure to Induce Crystallization
Q: My solution is completely clear and has cooled to room temperature, and even scratching with a glass rod does nothing. What is my next course of action?
A: A clear, non-crystallizing solution indicates that the concentration of your compound is below the saturation point at that temperature.[16] The goal is to increase the concentration until the solution is supersaturated.
Systematic Approach to Induce Crystallization:
-
Concentrate the Solution: Gently heat the flask on a hot plate or in a water bath under a nitrogen stream or in a fume hood to evaporate a portion of the solvent. Reduce the volume by about 10-15%, then remove from heat and allow it to cool again.[10][14]
-
Utilize a Seed Crystal: If a small amount of the solid is available, add it to the cooled, concentrated solution. This provides a pre-formed nucleation site.[12][15]
-
The "Solvent Evaporation on a Rod" Trick: Dip a clean glass stirring rod into the solution, remove it, and allow the thin film of solvent on the rod to evaporate completely in the air. This will leave behind a microcrystalline residue of your compound. Re-insert the rod into the solution. The microcrystals will act as seed crystals and initiate crystallization.[12][16]
-
Drastic Cooling: If room temperature cooling fails, submerge the flask in an ice-water bath, potentially even an ice-salt bath for temperatures below 0°C.[12][14] Continue to scratch the inside of the flask while it is cooling. This combination of lower temperature (which decreases solubility) and mechanical agitation often forces crystallization.
Section 3: Standardized Protocols & Data
Experimental Protocol: General Recrystallization Workflow
-
Solvent Selection: Choose an appropriate solvent or solvent system based on prior knowledge or microscale screening (see below). Key criteria are high solubility at high temperatures and low solubility at low temperatures.[1][4][19]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and stir bar). Continue adding small portions of hot solvent until the solid just completely dissolves. Using the absolute minimum amount of hot solvent is crucial for maximizing yield.[2][6]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for 2-5 minutes.
-
Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization in the funnel.[6]
-
Crystallization: Cover the flask containing the hot, clear filtrate and allow it to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.[6][20]
-
Chilling: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the recovery of the crystalline product.[13]
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Data Presentation: Solvent Selection Guide
| Solvent System | Type | Boiling Point (°C) | Rationale & Key Considerations |
| Ethanol | Polar Protic | 78 | Good starting point. The hydroxyl group interacts well with the target molecule. Relatively volatile for easy drying. |
| Isopropanol | Polar Protic | 82 | Similar to ethanol but slightly less polar. May offer a better solubility differential. Higher boiling point can sometimes lead to oiling out.[9] |
| Acetonitrile | Polar Aprotic | 82 | Can be effective if protic solvents lead to excessive solubility. |
| Ethanol / Water | Mixed-Solvent | Variable | Excellent for fine-tuning solubility. The compound is dissolved in hot ethanol (good solvent), and water (anti-solvent) is added dropwise to induce crystallization.[5] |
| Acetone / Hexane | Mixed-Solvent | Variable | A more non-polar system. Dissolve in hot acetone and add hexane as the anti-solvent. Useful if impurities are highly polar. |
Section 4: Visual Guides
Diagram 1: General Recrystallization Workflow
Caption: A decision tree for troubleshooting common recrystallization problems.
References
- Vertex AI Search. (2024, December 25).
- Mettler Toledo. Oiling Out in Crystallization.
- Chemistry LibreTexts. (2022, April 7). 3.5E: Initiating Crystallization.
- Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry.
- University of York. Solvent Choice - Chemistry Teaching Labs.
- Mettler Toledo. Oiling Out in Crystallization.
- Unknown Source. 4. Crystallization.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- Hampton Research. Crystallization Tips.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- ACS Publications. (2019, July 22). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development.
- Unknown Source. Recrystallization-1.doc.pdf.
- Zhanghua. (2025, July 2). Troubleshooting Common Issues with Crystallizer Equipment.
- Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry.
- Unknown Source. Recrystallization.
- ChemEd X. Inducing Crystallization by Nucleation.
- Chemistry LibreTexts. (2025, August 20). 3.5: Inducing Recrystallization.
- University of York. Problems with Recrystallisations - Chemistry Teaching Labs.
- Hampton Research. Cryo trouble?.
- Benchchem. troubleshooting pseudotropine crystallization procedures.
- Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION.
- Unknown Source. Recrystallization. --->.
- Google Patents. KR970009728B1 - Process for the preparation of -2-(2-(4-((4chlorophenyl)phenylmethyl-1-piperazinyl)ethoxy)-acetic acid and tis dihydrochloride.
- ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents ?.
- PubChem. 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethanol.
- LGC Standards. 2-[4-[(RS)-(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol Dihydrochloride.
- ChemScene. 2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol dihydrochloride.
- PubChem. 2-[2-[4-[(4-Chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethanol.
- PubChem. 4-((4-Chlorophenyl)phenylmethyl)-1-piperazineethanol.
- Boron Molecular. 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol dihydrochloride.
- Google Patents. KR970009727B1 - Process for the preparation of 2-(2-(-4((4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)-acetic acid and tis dihyolrochloride.
- MDPI. (2024, August 6). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors.
- Asian Journal of Chemistry. Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes.
- BenchChem. Application Notes and Protocols for the Recrystallization of 1-(4-Chlorophenyl)-2-methylpropan-1-one.
Sources
- 1. Recrystallization [sites.pitt.edu]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. edu.rsc.org [edu.rsc.org]
- 7. mt.com [mt.com]
- 8. mt.com [mt.com]
- 9. reddit.com [reddit.com]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. community.wvu.edu [community.wvu.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chemedx.org [chemedx.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mt.com [mt.com]
- 20. chem.libretexts.org [chem.libretexts.org]
Improving solubility of 4-(4-chlorophenyl)-1-piperazineethanol in aqueous buffers
Technical Support Center: Solubilization Strategies for 4-(4-chlorophenyl)-1-piperazineethanol
Introduction
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter formulation challenges regarding the aqueous solubility of halogenated phenylpiperazine derivatives. 4-(4-chlorophenyl)-1-piperazineethanol presents a classic physicochemical paradox: it possesses a highly lipophilic 4-chlorophenyl moiety that drives rapid aggregation in aqueous media, paired with a piperazine-ethanol core that offers limited hydrogen-bonding capacity[1].
To successfully formulate this compound for in vitro or in vivo assays, we must exploit its structural mechanics. The piperazine ring contains two nitrogen atoms with distinct pKa values. The N1 nitrogen (attached to the ethanol group) is an aliphatic amine with a pKa of approximately 7.5–8.0. The N4 nitrogen (attached to the chlorophenyl group) is significantly less basic (pKa ~3.0) due to the electron-withdrawing nature of the halogenated aromatic ring. At a physiological pH of 7.4, the molecule is predominantly unprotonated, leading to poor solubility.
Below is our self-validating troubleshooting guide and diagnostic workflow to help you achieve stable, homogenous solutions.
Diagnostic Workflow
Logical workflow for resolving 4-(4-chlorophenyl)-1-piperazineethanol precipitation.
Frequently Asked Questions (Troubleshooting Guide)
Q1: Why does my compound instantly crash out when I dilute a 10 mM DMSO stock into PBS (pH 7.4)? Causality & Solution: You are experiencing "solvent shift precipitation." While the compound is highly soluble in polar aprotic solvents like DMSO[1], PBS at pH 7.4 lacks the dielectric capacity to solvate the lipophilic chlorophenyl ring. Furthermore, at pH 7.4, the N1 piperazine nitrogen is largely unprotonated. Actionable Fix: Do not perform direct high-ratio dilutions (e.g., 1:1000) into aqueous buffers. Instead, use a2[2] or lower the buffer pH to 5.5 to protonate the piperazine core before neutralizing, if your assay permits.
Q2: I cannot use DMSO because my primary cell line is highly sensitive to organic solvents. How can I achieve a 1 mM working concentration? Causality & Solution: For solvent-sensitive cell-based or in vivo assays, is the gold standard. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophilic exterior and a hydrophobic internal cavity. The 4-chlorophenyl moiety of your compound acts as a "guest" molecule, fitting perfectly into the β-cyclodextrin cavity, thereby masking its lipophilicity from the aqueous environment without altering the compound's covalent structure[]. Actionable Fix: Follow Protocol B below to prepare a 1:5 or 1:10 molar ratio inclusion complex using 20% w/v HP-β-CD in saline.
Q3: Does the addition of PEG-400 or Tween-80 help? Causality & Solution: Yes, but they function differently. PEG-400 acts as a co-solvent by lowering the dielectric constant of the aqueous phase, making it more accommodating to non-polar molecules. Tween-80 is a surfactant that forms micelles above its critical micelle concentration (CMC), trapping the compound inside its hydrophobic core. For biochemical assays, a ternary system (e.g., 2% DMSO, 5% PEG-400, 93% Buffer) often yields the best thermodynamic stability.
Standardized Experimental Protocols
Protocol A: Step-Wise Co-Solvent Dilution (For Biochemical Assays)
Self-validating mechanism: Gradual reduction of the solvent dielectric constant prevents localized supersaturation and nucleation.
-
Stock Preparation: Dissolve 4-(4-chlorophenyl)-1-piperazineethanol in 100% anhydrous DMSO to create a 50 mM primary stock. Vortex until optically clear.
-
Intermediate Dilution: Create a 5 mM intermediate stock by diluting the primary stock 1:10 into a co-solvent mixture of 50% PEG-400 / 50% DMSO.
-
Aqueous Equilibration: Slowly add the 5 mM intermediate stock dropwise into your final assay buffer (pH 7.4) while vortexing vigorously to reach your final desired concentration (e.g., 100 µM).
-
Validation: Centrifuge the final solution at 10,000 x g for 5 minutes. Analyze the supernatant via UV-Vis or LC-MS to confirm the concentration matches the theoretical yield (verifying no micro-precipitates formed).
Protocol B: HP-β-CD Inclusion Complexation (For Cell-Based / In Vivo Assays)
Self-validating mechanism: Thermodynamic equilibrium drives the lipophilic chlorophenyl group into the cyclodextrin cavity, yielding a true aqueous solution without organic solvents.
-
Excipient Preparation: Prepare a 20% (w/v) solution of in sterile 0.9% saline or PBS[].
-
API Addition: Add the dry powder of 4-(4-chlorophenyl)-1-piperazineethanol directly to the cyclodextrin solution to achieve a target concentration of 2–5 mM.
-
Complexation: Sonicate the suspension in a water bath at 37°C for 30–60 minutes. The mechanical energy and mild heat accelerate the host-guest complexation kinetics.
-
Filtration: Pass the resulting solution through a 0.22 µm PES (polyethersulfone) syringe filter to remove any uncomplexed API.
-
Validation: The filtrate should be completely transparent. The complexed API is now shielded and will remain soluble upon further dilution into cell culture media.
Quantitative Data Summary
The following table summarizes the expected solubility limits and biological compatibility of various formulation strategies for 4-(4-chlorophenyl)-1-piperazineethanol.
| Formulation Strategy | Mechanism of Action | Max Expected Solubility | Biological Compatibility | Key Limitation |
| PBS (pH 7.4) Control | Intrinsic aqueous solubility | < 10 µM | High | Insufficient for most assays |
| Acetate Buffer (pH 5.0) | Protonation of N1 (Salt formation) | > 5 mM | Low (Acidic) | May alter cellular pH gradients |
| 5% DMSO / 5% PEG-400 | Dielectric constant reduction | ~ 500 µM | Moderate | DMSO toxicity in sensitive cells |
| 20% HP-β-Cyclodextrin | Hydrophobic cavity encapsulation | > 2 mM | High (FDA Approved) | Requires sonication/equilibration |
References
Sources
Technical Support Center: pCPP Hydroxyethylation Troubleshooting Guide
Welcome to the Technical Support Center for polymeric Cell-Penetrating Peptide (pCPP) modifications. As a Senior Application Scientist, I frequently encounter research teams struggling with sub-10% yields during the hydroxyethylation of cationic peptide sequences. The challenge rarely lies in the fundamental chemistry, but rather in the inherent biophysical properties of pCPPs: their high charge density, propensity for secondary structure formation, and strong intermolecular hydrogen bonding.
This guide deconstructs the causality behind these low yields and provides field-proven, self-validating workflows to optimize your bioconjugation efficiency.
Visualizing the Troubleshooting Logic
Troubleshooting logic for diagnosing and resolving low yields in pCPP hydroxyethylation.
Section 1: Mechanistic FAQs on Reaction Optimization
Q1: Why is the hydroxyethylation yield of my poly(cell-penetrating peptide) (pCPP) consistently below 10%? A1: Low yields in pCPP functionalization are primarily biophysical in nature. High molecular weight peptides with repetitive cationic residues (like Arginine or Lysine) exhibit strong intermolecular hydrogen bonding and electrostatic repulsion, leading to poor solvation and severe steric hindrance. In macromolecular peptide conjugations, coupling yields can plummet to ~3% due to these exact solubility and steric factors ([1]). Furthermore, if you are using ethylene oxide in aqueous media, competitive hydrolysis rapidly depletes the alkylating agent before it can access the sterically shielded nucleophiles on the pCPP backbone.
Q2: Should I target primary amines (Lysine) or thioethers (Methionine/Cysteine) for hydroxyethylation, and how does this affect pH? A2: The choice of target residue dictates your thermodynamic strategy. To hydroxyethylate primary amines, the reaction pH must be maintained above the amine's pKa (typically pH 8.5–9.5) to ensure the nitrogen is deprotonated and highly nucleophilic. However, this alkaline environment accelerates the hydrolysis of epoxide reagents. Conversely, targeting thioethers (e.g., Methionine) allows for functionalization under mild, protic, or even acidic conditions (e.g., glacial acetic acid at 37°C). Under these conditions, the sulfur remains nucleophilic while amines are protonated and protected, leading to highly selective, high-yielding modifications without backbone degradation ([2]).
Q3: How can I prevent the degradation of my pCPP during alkaline hydroxyethylation? A3: Alkaline hydroxyethylation exploits the differential reactivity of available nucleophiles ([3]). However, prolonged exposure to high pH causes peptide backbone hydrolysis and racemization. To prevent this, implement a "pulse-addition" strategy: add the alkylating agent in small aliquots over time rather than a single bolus, and strictly control the pH using an automated titrator (pH-stat) rather than relying on static buffers.
Section 2: Self-Validating Protocol for Amine-Targeted pCPP Hydroxyethylation
This protocol is designed as a self-validating system . Each critical phase includes an intrinsic checkpoint to ensure the reaction trajectory is correct before proceeding, preventing wasted time and expensive reagents.
Phase 1: pCPP Solubilization and Unfolding
-
Preparation: Dissolve the pCPP in a chaotropic co-solvent system (20% v/v DMSO in 100 mM Borate buffer, pH 9.0) at a concentration of 2-5 mg/mL.
-
Causality: DMSO disrupts the strong intermolecular hydrogen bonds typical of polycationic peptides, unfolding the secondary structure and exposing buried Lysine residues for nucleophilic attack.
-
Validation Checkpoint: Measure the solution's turbidity at 600 nm. An
confirms complete dissolution and the absence of micro-aggregates. Do not proceed if the solution is cloudy.
Phase 2: Pulse-Addition of Alkylating Agent
-
Reaction Setup: Chill the peptide solution to 4°C to minimize initial reagent hydrolysis.
-
Execution: Add the hydroxyethylating agent (e.g., ethylene oxide solution) at a 10-fold molar excess relative to the target amines. Add the reagent in 3 equal aliquots spaced 45 minutes apart, gradually raising the reaction temperature to 37°C after the final addition.
-
Causality: Pulse-addition maintains a consistently high effective concentration of the electrophile while mitigating the exponential rate of aqueous hydrolysis that occurs in a single-bolus approach.
Phase 3: Quenching and Self-Validation
-
Quenching: After 4 hours at 37°C, quench the reaction by dropping the pH to 5.0 using 1M HCl.
-
Causality: Dropping the pH protonates any remaining unreacted amines (
), instantly rendering them non-nucleophilic and halting the alkylation process. -
Purification: Dialyze the mixture against pure water (MWCO 2000 Da) for 24 hours to remove DMSO, unreacted epoxides, and hydrolyzed salts.
-
Validation Checkpoint (TNBS Assay): React a 50 µL aliquot of the purified product with 2,4,6-trinitrobenzenesulfonic acid (TNBS). A reduction in absorbance at 335 nm (compared to a standard curve of the unmodified pCPP) directly quantifies the degree of primary amine substitution. You must confirm at least a 60% reduction in free amines before proceeding to downstream in vitro assays.
Section 3: Quantitative Optimization Data
The following table summarizes the quantitative impact of adjusting key reaction variables during pCPP hydroxyethylation. Use this as a benchmark for your own yield optimization.
| Reaction Parameter | Sub-optimal Condition | Optimized Condition | Mechanistic Rationale | Expected Yield (%) |
| Solvent System | 100% Aqueous Buffer | 20% DMSO / 80% Buffer | Disrupts hydrogen bonding; prevents pCPP aggregation. | 5-10% |
| Reagent Addition | Single Bolus | Pulse-Addition (3x) | Compensates for rapid epoxide hydrolysis in water. | 15% |
| pH Control | Static Buffer (pH 9.0) | Automated pH-Stat (pH 9.0) | Maintains constant amine deprotonation as reaction produces acidic byproducts. | 20% |
| Temperature | 25°C Constant | 4°C | Slows initial hydrolysis during mixing; accelerates covalent bond formation later. | 30% |
References
-
Title: Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives | Source: nih.gov | URL: [Link]
-
Title: Functional Modification of Thioether Groups in Peptides, Polypeptides, and Proteins | Source: eScholarship | URL: [Link]
- Title: US20110054152A1 - Hydroxyalkyl Starch Derivatives | Source: Google Patents | URL
Sources
Technical Support Center: Separation of Mono- and Di-Alkylated Piperazine Byproducts
Welcome to the technical support center for the purification of alkylated piperazine derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter the common but significant challenge of separating mono- and di-alkylated piperazine byproducts. The similar physicochemical properties of these compounds often lead to complex purification challenges, including co-elution in chromatography and co-crystallization.
This document provides in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions (FAQs) to help you navigate these issues effectively.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of mono- and di-alkylated piperazines so challenging?
The primary difficulty stems from the high degree of structural similarity between the mono- and di-substituted products. Both species contain the basic piperazine core, giving them comparable polarity and basicity. The key differences are subtle variations in pKa, lipophilicity, and steric hindrance, which must be exploited for successful separation. Di-alkylation reduces the number of N-H protons available for hydrogen bonding and generally increases lipophilicity, making the di-substituted product less polar than its mono-substituted counterpart. However, when the alkyl groups are small, this difference can be minimal, leading to overlapping properties and difficult separations.[1][2]
Q2: What are the principal strategies for separating these byproducts?
There are four main strategies, often used in combination:
-
Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and flash column chromatography are workhorse methods. Success depends heavily on selecting the right stationary and mobile phases to maximize the subtle physicochemical differences.[3][4]
-
Crystallization/Salt Formation: Exploiting differences in solubility and crystal lattice energy can be a highly effective and scalable method. Converting the basic piperazine derivatives into salts (e.g., hydrochlorides, acetates, or citrates) often enhances their crystallinity and can dramatically alter their solubility profiles, enabling selective precipitation.[5][6][7]
-
Liquid-Liquid Extraction: This method is useful when there is a significant polarity difference between the mono- and di-alkylated species. By carefully selecting the pH of the aqueous phase and the organic solvent, a preferential extraction can be achieved.
-
Distillation: If the alkyl substituents impart a sufficient difference in boiling points and the compounds are thermally stable, fractional distillation under vacuum can be a viable option, particularly for large-scale purification.[8]
Q3: My alkylation reaction consistently produces a difficult-to-separate mixture. How can I optimize the synthesis to simplify purification?
Preventing the formation of the byproduct is the most elegant solution. The challenge in piperazine alkylation arises from the comparable nucleophilicity of both nitrogen atoms.[2] Consider these synthetic strategies:
-
Use a Large Excess of Piperazine: Employing a 4-10 fold excess of piperazine relative to the alkylating agent statistically favors the formation of the mono-alkylated product. The unreacted piperazine, being highly polar, is often easily removed by an aqueous wash or by precipitation of the product's salt.
-
Mono-Protection Strategy: The most robust method is to use a protecting group like tert-butyloxycarbonyl (Boc). Mono-Boc-piperazine is commercially available or easily synthesized. After alkylating the unprotected nitrogen, the Boc group can be cleanly removed under acidic conditions.[9][10] This multi-step approach often saves significant time compared to wrestling with a difficult separation.
-
Use of a Mono-Protonated Salt: Reacting the alkylating agent with piperazine monohydrochloride or monoacetate can suppress di-alkylation. The protonated nitrogen is no longer nucleophilic, directing substitution to the free nitrogen.[11][12][13]
Q4: How do I choose the best separation technique for my specific mixture?
The optimal technique depends on the scale of your experiment, the nature of the alkyl groups, and the available resources. The following decision tree provides a general guide.
Caption: Decision tree for selecting a separation method.
Troubleshooting Guides
Issue 1: Poor Resolution or Co-elution in Reverse-Phase HPLC
Symptoms: You observe a single broad peak or two heavily overlapping peaks for your mono- and di-alkylated products on a C18 column.
Causality: The lipophilicity difference between your compounds is insufficient for separation under the current conditions. The basic nature of the piperazine moiety can also lead to poor peak shapes, masking resolution.
| Possible Cause | Recommended Solution |
| Inappropriate Mobile Phase pH | The basic piperazine nitrogens must be consistently protonated to ensure good peak shape and reproducible retention. Action: Add an acidic modifier to your mobile phase. Start with 0.1% formic acid (FA) or 0.1% trifluoroacetic acid (TFA) in both the aqueous and organic phases. TFA often provides sharper peaks due to its ion-pairing effects but is non-volatile and can be difficult to remove from preparative fractions.[3][14] |
| Insufficient Resolving Power | The organic modifier (e.g., acetonitrile or methanol) is not providing enough selectivity. Action 1: Switch the organic modifier. If you are using acetonitrile, try methanol, or vice-versa. Their different dipole moments and hydrogen bonding capabilities can alter selectivity. Action 2: Reduce the slope of your gradient. A shallower gradient provides more time for the column to resolve closely eluting compounds. |
| Incorrect Stationary Phase | A standard C18 column may not be the optimal choice. Action: Consider a phenyl-hexyl stationary phase, which offers alternative (pi-pi) interactions, or an embedded polar group (PEG) column, which can improve peak shape for basic compounds. |
Issue 2: Significant Peak Tailing in Normal-Phase Chromatography
Symptoms: Your compounds produce broad, tailing peaks on a silica gel column, often with poor recovery.
Causality: This is a classic problem caused by the strong interaction between the basic nitrogen atoms of the piperazine and the acidic silanol (Si-OH) groups on the surface of the silica stationary phase. This leads to non-linear adsorption/desorption kinetics.[7]
| Possible Cause | Recommended Solution |
| Strong Analyte-Silica Interaction | The basic analyte is binding irreversibly or too strongly to acidic sites on the silica. Action 1: Add a basic modifier to your mobile phase. A small amount of triethylamine (TEA) or ammonia (e.g., 0.1-1%) will compete for the acidic sites on the silica, leading to symmetrical peaks. Action 2: Use an amine-functionalized or deactivated silica column. These specialized columns have a surface chemistry designed to minimize these unwanted secondary interactions. |
| Compound is too Polar | The compound has very high affinity for the silica gel and elutes poorly even with polar solvents like methanol. Action: Switch to a different stationary phase like alumina (basic or neutral) or consider reverse-phase chromatography, which is generally better suited for polar, basic compounds. |
Issue 3: Failure to Crystallize or Oiling Out
Symptoms: Your purified product remains an oil after solvent removal, or it separates as an immiscible liquid ("oils out") when you attempt to crystallize it.
Causality: The compound may have a low melting point, or strong intermolecular forces with the solvent are preventing the formation of an ordered crystal lattice. The presence of impurities can also inhibit crystallization.
| Possible Cause | Recommended Solution |
| Product is an Oil or Low-Melting Solid | The free base form is not amenable to crystallization. Action: Convert the product to a salt. Dissolve the crude free base in a suitable solvent (e.g., isopropanol, ethanol, or ethyl acetate) and add a stoichiometric amount of an acid (e.g., HCl in isopropanol, or glacial acetic acid). Salts are typically higher-melting solids with well-defined crystal structures.[5][7] |
| Incorrect Crystallization Solvent | The product is either too soluble or not soluble enough in the chosen solvent. Action: Screen a variety of solvents or solvent systems. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at reflux. Try anti-solvent crystallization: dissolve the compound in a good solvent, then slowly add a poor solvent ("anti-solvent") until turbidity persists. |
| Oiling Out | The solution becomes supersaturated at a temperature above the product's melting point. Action: Use a more dilute solution or a lower initial temperature for crystallization. Seeding the solution with a small crystal of the pure product can also promote proper crystal growth over oiling out. |
Experimental Protocols
Protocol 1: Analytical RP-HPLC for Separation of Mono- vs. Di-substituted Piperazines
This protocol provides a starting point for developing a separation method.
-
Column: Standard C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Sample Preparation: Dissolve the crude mixture in a small amount of DMSO or mobile phase A to a concentration of ~1 mg/mL.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30 °C
-
UV Detection: 220 nm and 254 nm
-
Gradient Program:
-
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 20.0 | 95 |
| 25.0 | 95 |
| 25.1 | 5 |
| 30.0 | 5 |
-
Analysis: The less polar di-substituted piperazine is expected to elute later than the more polar mono-substituted piperazine. Adjust the gradient slope based on the initial separation to optimize resolution.
Protocol 2: Purification via Selective Diacetate Salt Formation
This protocol is adapted from a method for purifying piperazine from related amine byproducts and can be effective for separating mono- and di-alkylated derivatives based on differences in their salt solubilities.[1][5]
-
Dissolution: Dissolve the crude mixture of mono- and di-alkylated piperazines in a minimal amount of a solvent where the diacetate salts will have different solubilities, such as acetone or a mixture of ethanol and ethyl acetate.[5]
-
Acidification: While stirring vigorously, slowly add glacial acetic acid dropwise. The amount of acid can be varied. Start with one equivalent relative to the mono-alkylated piperazine to selectively precipitate it, or add enough to precipitate both and rely on selective solubility in the mother liquor.
-
Precipitation: Stir the mixture at room temperature for 1-2 hours. If no precipitate forms, cool the mixture in an ice bath (0-10 °C) to encourage crystallization.[5]
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the collected precipitate with a small amount of the cold crystallization solvent to remove impurities from the mother liquor.
-
Analysis: Analyze both the solid precipitate and the filtrate by HPLC or TLC to determine the purity and identify which component was selectively precipitated.
-
Regeneration (Optional): To recover the free base, dissolve the purified salt in water, basify the solution with NaOH to pH >12, and extract the product with an organic solvent like dichloromethane or ethyl acetate.
Analytical Characterization
After separation, it is crucial to confirm the identity and purity of the isolated fractions.
-
Mass Spectrometry (MS): Provides the molecular weight of each component, allowing for unambiguous differentiation between the mono- and di-alkylated products.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is the most powerful tool. The mono-substituted product will show a characteristic N-H proton signal (often a broad singlet), which will be absent in the di-substituted product. The integration of the signals corresponding to the alkyl groups and the piperazine ring protons will also confirm the substitution pattern.[15]
-
¹³C NMR: The chemical shifts of the piperazine ring carbons will differ based on the substitution pattern, providing further structural confirmation.
-
References
-
Rao, G. S. (1977). Thin-Layer Chromatographic Separation of Piperazine and Its Carcinogenic N-Nitroso Derivatives. Separation Science, 12(5), 569-571. Available from: [Link]
-
Taylor & Francis Online. (2006). Thin-Layer Chromatographic Separation of Piperazine and Its Carcinogenic N-Nitroso Derivatives. Available from: [Link]
-
Kala, M., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Molecules, 27(6), 1969. Available from: [Link]
-
SIELC Technologies. (2018). Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column. Available from: [Link]
- Google Patents. (1959). Purification of piperazine. US2919275A.
-
Al-Bayati, Y. K. F. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Available from: [Link]
- Google Patents. (1952). Isolation of piperazine. US2622084A.
- Google Patents. (2003). Synthesis and crystallization of piperazine ring-containing compounds. US6576764B2.
-
ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Available from: [Link]
-
ACS Publications. (2025). Structural Insights into the Resveratrol-Piperazine Cocrystal Forms Enabling the Cocrystallization Process Development from Solution. Crystal Growth & Design. Available from: [Link]
-
White Rose Research Online. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Available from: [Link]
-
MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 3. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available from: [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]
-
Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Chemistry – A European Journal. Available from: [Link]
- Google Patents. (2014). Method for preparing n-alkyl-piperazines. WO2014184039A1.
-
MDPI. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Processes, 8(5), 579. Available from: [Link]
-
NCBI. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Available from: [Link]
-
Taylor & Francis Online. (2018). Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. Forensic Science International: Synergy. Available from: [Link]
- Google Patents. (1961). Process for the N-monoalkylation of piperazine. DE1092019B.
-
Scribd. (2022). Analytical Methods for Piperazine Detection. Available from: [Link]
-
ResearchGate. (2015). Direct N1-monosubstitutions of piperazine and applications of their product in syntheses. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 6. US6576764B2 - Synthesis and crystallization of piperazine ring-containing compounds - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability & Handling of 2-[4-(4-chlorophenyl)piperazin-1-yl]ethanol
This is a technical support guide designed for researchers working with 2-[4-(4-chlorophenyl)piperazin-1-yl]ethanol , a specific N-arylpiperazine derivative.
Compound Identity & Critical Distinction
Before proceeding, verify the chemical structure. There is a common confusion between this specific metabolite/reagent and the "benzhydryl" intermediates used in Cetirizine synthesis.
-
Target Molecule: this compound
-
Structure: A piperazine ring attached directly to a 4-chlorophenyl group on one nitrogen, and a 2-hydroxyethyl group on the other.
-
Formula:
-
Class: N-arylpiperazine; Phenylpiperazine derivative.[1]
-
-
NOT to be confused with: 2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol (Cetirizine intermediate), which contains an extra phenyl group and a methyl bridge.
Stability Profile in Solution
The stability of this compound is governed by the electron-rich piperazine ring and the halogenated aromatic system.
Key Degradation Pathways[2]
-
N-Oxidation (Primary Threat): The tertiary amine nitrogens in the piperazine ring are susceptible to oxidation by dissolved oxygen, forming N-oxides. This is accelerated by light and trace metal ions.
-
Photolytic Dechlorination: The carbon-chlorine bond on the aromatic ring is sensitive to UV light. Prolonged exposure can lead to homolytic cleavage, resulting in dechlorination and radical polymerization (often observed as yellowing).
-
Thermal Decomposition: While stable at room temperature in solid form, solutions should be kept cold to retard hydrolysis of the C-N bonds (though these are generally robust) and oxidation.
Stability Data Summary
| Condition | Stability Rating | Recommended Action |
| Solid State (RT) | High | Store desiccated, dark. |
| DMSO Stock (-20°C) | High | Stable for 6–12 months. Avoid repeated freeze-thaw. |
| Aqueous Acid (pH < 4) | Moderate | Stable short-term. Protonation protects Nitrogen from oxidation. |
| Aqueous Neutral (pH 7) | Low-Moderate | Risk of precipitation and oxidation. Use fresh. |
| Aqueous Basic (pH > 9) | Low | High risk of precipitation (free base form). |
Solubility & Preparation Guide
This compound behaves as a weak base (
Standard Solubilization Protocol
Objective: Prepare a stable 10 mM stock solution.
-
Solvent Choice: Use DMSO (Dimethyl Sulfoxide) or Ethanol .
-
Why? The free base is lipophilic. Water solubility is poor unless the pH is lowered to protonate the piperazine.
-
-
Step-by-Step:
-
Weigh the target mass of solid.
-
Add DMSO to achieve 10-50 mM concentration.
-
Vortex vigorously. If solid persists, sonicate for 30 seconds at < 40°C.
-
Aliquot: Divide into single-use vials to prevent freeze-thaw degradation.
-
Storage: Store at -20°C or -80°C.
-
Aqueous Dilution (The "Crash Out" Risk)
When diluting the DMSO stock into aqueous buffers (e.g., PBS), the compound may precipitate if the final concentration exceeds its solubility limit at that pH.
-
Safe Zone:
in PBS (pH 7.4). -
Danger Zone:
in neutral/basic buffers. -
Fix: If high concentrations are needed in water, lower the pH to 5.0–6.0 using dilute HCl or acetic acid to ensure the piperazine is protonated (salt form).
Troubleshooting & FAQs
Q1: My solution turned from colorless to faint yellow. Is it still usable?
Diagnosis: Oxidative Degradation. The yellow color typically indicates the formation of N-oxides or trace photolytic byproducts (quinoid structures from the chlorophenyl ring).
-
Action: If the yellowing is faint, the purity may still be >95%. Verify with HPLC-UV. If the color is deep yellow/orange, discard the solution.
-
Prevention: Degas buffers with nitrogen/argon before use and store stocks in amber vials.
Q2: A white precipitate formed immediately upon adding the stock to my cell culture media.
Diagnosis: Solubility Shock (pH Mismatch). Cell culture media (pH 7.4) acts as a buffer that keeps the compound in its neutral, lipophilic free-base form.
-
Action:
-
Lower the final concentration.
-
Pre-dilute the DMSO stock 1:10 in pure water (slightly acidic due to atmospheric
) before adding to media. -
Ensure the final DMSO concentration is < 0.5% to avoid solvent toxicity, but high enough to aid solubility.
-
Q3: Can I autoclave a solution of this compound?
Answer: No. Autoclaving (121°C, high pressure) will likely induce degradation (dechlorination and oxidation).
-
Protocol: Sterilize via 0.22
filtration using a PES or PVDF membrane (Nylon may bind the compound).
Mechanistic Visualization
Degradation & Solubility Logic
The following diagram illustrates the critical pathways for degradation and the solubility equilibrium managed by pH.
Caption: Figure 1. Stability and solubility flowchart. Acidic conditions favor solubility and stability, while neutral/basic conditions increase the risk of precipitation and oxidation.
References
-
Isaac Scientific Publishing. (2019).[3] The Stability Study of a Novel Phenylpiperazine Derivative. (Discusses general degradation pathways of N-phenylpiperazines, including hydrolysis and oxidation).
-
National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: N-Arylpiperazine Derivatives.[1][4][5] (General chemical properties and safety data).
-
BenchChem. (2025).[2] 1-Phenyl-4-(4-pyridinyl)piperazine: A Technical Guide to its Solubility and Stability. (Analogous compound stability data: thermal and photostability protocols).
-
MDPI. (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. (Structure-activity relationships and chemical scaffold analysis).
Sources
- 1. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. isaacpub.org [isaacpub.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Purification of Piperazine Ethanol Derivatives
Ticket ID: PZN-ETH-001 Status: Open Subject: Optimization of Column Chromatography Solvent Systems Assigned Specialist: Senior Application Scientist
Executive Summary
Piperazine ethanol derivatives present a "double threat" in normal phase chromatography:
-
The Piperazine Ring: Contains basic nitrogen atoms (secondary or tertiary amines) that protonate upon contact with acidic silanol groups (
) on silica gel, causing severe peak tailing (streaking).ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
The Ethanol Side Chain: Adds significant polarity and hydrogen-bonding capability, often causing the molecule to "stick" to the baseline or require highly polar mobile phases that can degrade silica.
This guide provides a self-validating workflow to overcome these physicochemical barriers.
Part 1: Solvent System Decision Matrix
Before mixing solvents, determine your starting point using this logic flow.
Figure 1: Decision matrix for selecting mobile and stationary phases based on initial Thin Layer Chromatography (TLC) behavior.
Part 2: Troubleshooting Guides (FAQs)
Issue #1: "My product streaks from the baseline to the solvent front."
Diagnosis: Silanol Interaction.
Standard silica gel is slightly acidic (pH ~5). The basic nitrogen in the piperazine ring forms a salt with the silanol protons (
Corrective Action:
-
Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) to your solvent system.
-
Why: The modifier saturates the acidic silanol sites, effectively "capping" them so your piperazine derivative can pass through without ionic drag.
-
-
Stationary Phase Switch: If tailing persists, switch to Basic Alumina or Amine-functionalized Silica . These phases lack the acidic protons that cause the issue.
Issue #2: "The compound precipitates inside the column."
Diagnosis: Solubility Mismatch. Piperazine ethanol derivatives are often highly soluble in methanol/water but poorly soluble in DCM or Hexanes. When a dissolved sample hits a non-polar mobile phase, it crashes out.
Corrective Action:
-
Protocol: Use Dry Loading (See Protocol B below). Do not attempt liquid loading with a "strong" solvent (like pure MeOH), as this will destroy the resolution of the column top.
Issue #3: "I need >20% Methanol to move the spot, but the silica is dissolving."
Diagnosis: Silica Hydrolysis. Methanol concentrations above 10-15% can solubilize silica gel, leading to white precipitates in your collected fractions and contaminated product.
Corrective Action:
-
Alternative Solvent System: Switch to DCM:MeOH:NH₄OH (90:10:1) . The ammonia increases elution strength without requiring excessive methanol.
-
Reverse Phase (C18): If the compound requires >20% MeOH on silica, it is a candidate for C18 flash chromatography using Water/Acetonitrile (with 0.1% TFA or Formic Acid).
Part 3: Validated Solvent Systems
Select the system based on your derivative's specific polarity.[1]
| System Class | Composition (v/v) | Target Compound Type | Notes |
| Standard | DCM : MeOH (95:5 to 90:10) | Moderately polar piperazines | Risk: Tailing is likely without modifiers. |
| Basified A | DCM : MeOH : NH₄OH (90:9:1) | Piperazine Ethanols (Best Start) | The "Gold Standard." NH₄OH suppresses tailing and boosts elution strength. |
| Basified B | DCM : MeOH : TEA (94:5:1) | Acid-sensitive derivatives | TEA is easier to mix than aqueous ammonia but harder to remove (high boiling point). |
| High Polarity | EtOAc : EtOH : H₂O (4:2:1) | Highly polar/Zwitterionic | Use only if DCM systems fail. Requires careful rotovap control. |
| HILIC Mode | ACN : H₂O (Gradient) | Water-soluble derivatives | Requires HILIC or Amine-bonded silica column. |
Part 4: Experimental Protocols
Protocol A: Base-Deactivation of Silica Gel
Use this when standard addition of TEA to the mobile phase is insufficient.
-
Slurry Preparation: Suspend the required amount of silica gel in a solution of Hexanes containing 5% Triethylamine .
-
Packing: Pour the slurry into the column and pack as normal.
-
Flushing: Flush the column with 2-3 column volumes (CV) of the starting mobile phase (e.g., DCM/MeOH 98:2 + 1% TEA).
-
Mechanism: This pre-coats the entire silica bed with base, ensuring the first interaction your analyte has is with a deactivated surface.
Protocol B: Dry Loading (Solid Load)
Mandatory for piperazine ethanol derivatives with low solubility in DCM.
-
Dissolution: Dissolve crude material in the minimum amount of MeOH or DCM/MeOH (1:1).
-
Adsorption: Add silica gel (ratio: 1g crude to 2-3g silica) to the flask.
-
Evaporation: Rotovap to dryness. You should have a free-flowing powder.[2]
-
Troubleshooting: If the powder is sticky/clumpy, add more silica and re-evaporate.
-
-
Loading: Pour the powder carefully onto the top of the pre-packed column. Add a layer of sand (approx. 1 cm) on top to protect the bed.
Part 5: Mechanistic Visualization
Understanding why we use modifiers prevents experimental error.
Figure 2: Mechanism of action. Without modifiers, the amine forms a salt with silica (Black box). Modifiers (Green) preferentially bind to silica, forcing the piperazine to interact only via weaker Hydrogen bonding (Yellow box), allowing elution.
References
-
BenchChem Technical Support. (2025).[3][2][4][5] Purification of 1-(Piperazin-2-yl)ethanol - Troubleshooting & Optimization. Retrieved from
-
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from
-
University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography.[2][6][7] Retrieved from
-
Biotage. (2023).[8] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from
-
Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. chemtips.wordpress.com [chemtips.wordpress.com]
- 8. reddit.com [reddit.com]
Validation & Comparative
H-NMR Spectrum Analysis Guide: 2-[4-(4-chlorophenyl)piperazin-1-yl]ethanol
Executive Summary
This technical guide provides a comparative analysis of the ^1^H-NMR spectral characteristics of 2-[4-(4-chlorophenyl)piperazin-1-yl]ethanol (CAS: 1886-44-8).[1][2][3] As a key pharmacophore in the synthesis of antifungals (e.g., ketoconazole precursors) and antipsychotics, accurate structural validation is critical.[2][4]
This guide moves beyond basic peak listing to compare solvent performance (CDCl3 vs. DMSO-d6) , highlighting how solvent choice dictates the resolution of the labile hydroxyl proton and the conformational dynamics of the piperazine ring.[3]
Part 1: Comparative Analysis of Solvents
The choice of deuterated solvent fundamentally alters the spectral topology of this molecule.[3] The following comparison evaluates the two most common solvents used in pharmaceutical R&D for this class of compounds.
Performance Matrix: CDCl3 vs. DMSO-d6[1][2][3][5][6][7]
| Feature | Alternative A: Chloroform-d (CDCl | Alternative B: DMSO-d | Verdict |
| Solubility | Excellent.[1][2][3] | Excellent. | Draw |
| Hydroxyl (-OH) Signal | Poor. Appears as a broad, exchangeable singlet (variable | Superior. Appears as a distinct triplet (coupling with CH | DMSO-d |
| Piperazine Ring Dynamics | Moderate. Ring inversion may cause broadening of signals at room temperature.[1][3] | High. Higher viscosity and polarity often stabilize conformers, sharpening the AA'BB' multiplet appearance.[3][4] | DMSO-d |
| Water Interference | Low impact (H | High impact (H | CDCl |
| Cost & volatility | Low cost, easy recovery (volatile).[2][3][4] | Higher cost, difficult recovery (high BP).[2][3][4] | CDCl |
Decision Framework
-
Choose CDCl
3for routine purity checks where the presence of the ethyl tail is known, and you simply need to confirm the aromatic/piperazine ratio.[3] -
Choose DMSO-d
6for full structural characterization (IND filing/publication), specifically to prove the existence of the primary alcohol (–OH coupling) and differentiate it from etherified by-products.
Part 2: Detailed Spectral Assignment (DMSO-d6)
Reference Frequency: 400 MHz | Temperature: 298 K[1][2][3]
The molecule consists of three distinct spin systems: the Aromatic System (AA'BB'), the Piperazine Core (symmetric A2B2 approx.), and the Hydroxyethyl Tail .[2][3]
Aromatic Region ( 6.9 – 7.3 ppm)
The p-chlorophenyl group creates a classic second-order AA'BB' system, often appearing as two "roofed" doublets.[1][2][3]
- 7.23 ppm (2H, d, J = 9.0 Hz): Protons meta to the nitrogen (ortho to Chlorine).[2][3] These are deshielded by the inductive effect of Chlorine.[3]
- 6.92 ppm (2H, d, J = 9.0 Hz): Protons ortho to the nitrogen.[2][3][4] These are shielded by the mesomeric donation of the piperazine nitrogen lone pair.[3]
Piperazine Core ( 2.5 – 3.2 ppm)[1][2][8]
- 3.10 – 3.15 ppm (4H, t, J ≈ 5.0 Hz): Protons on the piperazine ring adjacent to the aryl nitrogen.[2][3][4] Deshielded by the aromatic ring current.[3]
- 2.50 – 2.55 ppm (4H, t, J ≈ 5.0 Hz): Protons adjacent to the alkyl nitrogen.[2][3][4] (Note: In DMSO, this often overlaps with the solvent residual peak at 2.50 ppm).[2]
Hydroxyethyl Tail ( 2.4 – 4.5 ppm)[1][2]
-
4.45 ppm (1H, t, J = 5.3 Hz): The hydroxyl (-OH) proton.[2][3] Crucial Feature: The triplet splitting indicates coupling to the adjacent CH
2, proving the sample is dry and the alcohol is primary.[4] -
3.52 ppm (2H, q or dt): The methylene protons next to Oxygen (-CH
2-OH).[1][2][3] -
2.42 ppm (2H, t): The methylene protons next to Nitrogen (-N-CH
2-).[1][2][3]
Part 3: Visualization of Logic & Workflow[2]
Diagram 1: Signal Assignment Logic Flow
This diagram illustrates the deductive process a researcher should use to assign signals for this specific molecule.
Caption: Logical flow for signal deconvolution, highlighting the divergence in hydroxyl proton appearance based on solvent selection.
Diagram 2: Experimental Workflow for Sample Preparation
Standardized protocol to ensure reproducibility and minimize water interference in DMSO.
Caption: Step-by-step experimental protocol emphasizing moisture control for DMSO-d6 handling.
Part 4: Validated Experimental Protocols
Protocol A: High-Resolution Characterization (DMSO-d6)
Objective: To observe the hydroxyl coupling and distinct piperazine triplets.[1][2][3]
-
Material: Use 10 mg of this compound.
-
Solvent: Use 0.6 mL DMSO-d
6(99.9% D) from a freshly opened ampoule to minimize water content. Water in DMSO appears at 3.33 ppm and can overlap with the ether methylene signal.[3] -
Preparation: Dissolve completely. If the solution is cloudy, filter through a small cotton plug directly into the NMR tube.[4]
-
Acquisition Parameters:
-
Data Processing: Apply an exponential window function with Line Broadening (LB) = 0.3 Hz. Reference the center of the DMSO quintet to 2.50 ppm .[3][5]
Protocol B: Rapid Purity Check (CDCl3)
Objective: Quick confirmation of the aromatic ring and piperazine core during synthesis.[2][3]
-
Material: 10 mg of analyte.
-
Solvent: 0.6 mL CDCl
3. -
Acquisition: Standard parameters (D1 = 1 sec is sufficient).
-
Note: Expect the OH peak to drift. Do not integrate the OH peak for purity calculations; use the aromatic protons (4H) as the internal integral standard.[2][3] Reference the solvent residual peak to 7.26 ppm .[3][5][6]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 164726, this compound.[1][2][3] Retrieved from .[1][2][3]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[2][3][4][7] Journal of Organic Chemistry.[2][3][7] (Standard reference for solvent residual peaks). Retrieved from .[1][2][3]
-
SDBS Web (AIST). Spectral Database for Organic Compounds.[1][2][3] (General reference for piperazine derivative shifts). Retrieved from .[1][2][3]
-
Reich, H. J. Structure Determination Using Spectroscopic Methods.[2][3][4] University of Wisconsin-Madison.[1][3] (Reference for AA'BB' systems and solvent effects). Retrieved from .[1][2][3]
Sources
- 1. 1-Piperazineethanol, 4-((4-chlorophenyl)phenylmethyl)-, hydrochloride (1:2) | C19H25Cl3N2O | CID 24720930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 4. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. NMR_En [uanlch.vscht.cz]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Comparative IR Spectroscopy Guide: Hydroxyethyl Phenylpiperazine vs. Precursors
Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
1-(2-Hydroxyethyl)-4-phenylpiperazine (HEPP) is a critical intermediate in the synthesis of pharmaceutical agents, including antifungal azoles (e.g., Itraconazole analogs) and antipsychotics.[1] In a drug development context, "performance" refers to the ability to unequivocally distinguish the target product from its starting materials—1-Phenylpiperazine (PP) and 1-(2-Hydroxyethyl)piperazine (HEP) —and to quantify reaction completion.[1]
This guide provides a technical comparison of the infrared (IR) spectral signatures of HEPP against its primary alternatives. It focuses on the causality of vibrational modes, offering a self-validating protocol for reaction monitoring.
Molecular Anatomy & Vibrational Logic
To interpret the spectrum accurately, we must deconstruct the molecule into its constituent oscillators. The transition from precursor to product involves specific functional group transformations that are IR-active.[1]
-
The Core Scaffold: A piperazine ring.[2]
-
The "Anchor": A phenyl ring attached to N1 (aromatic signatures).[1]
-
The "Variable": The substituent on N4.
Mechanistic Causality of Shifts
-
N-H to N-C Transition: The alkylation of 1-Phenylpiperazine removes the N-H bond.[1] Consequently, the sharp N-H stretching band (~3300 cm⁻¹) must disappear.
-
Introduction of O-H: The hydroxyethyl group introduces an O-H bond. While both N-H and O-H appear in the 3200–3500 cm⁻¹ region, the O-H band is significantly broader due to extensive hydrogen bonding networks, distinct from the sharper N-H spike.
-
Symmetry Breaking: The conversion of the secondary amine to a tertiary amine alters the C-N stretching frequencies in the fingerprint region (1000–1350 cm⁻¹).[1]
Comparative Spectral Data
The following table synthesizes experimental data and standard group frequencies to highlight the "performance" differences—i.e., the diagnostic peaks used for identification.
| Vibrational Mode | 1-Phenylpiperazine (Precursor) | 1-(2-Hydroxyethyl)piperazine (Alt.[1] Precursor) | Hydroxyethyl Phenylpiperazine (Product) | Diagnostic Note |
| O-H Stretch | Absent | 3350–3450 cm⁻¹ (Broad, Strong) | 3350–3450 cm⁻¹ (Broad, Strong) | Primary indicator of hydroxyethylation.[1] |
| N-H Stretch | ~3300–3320 cm⁻¹ (Sharp, Medium) | ~3280–3300 cm⁻¹ (Sharp, Weak) | Absent | Absence confirms full alkylation of N4. |
| C-H Stretch (Ar) | 3000–3100 cm⁻¹ | Absent | 3020–3060 cm⁻¹ | Confirms presence of Phenyl ring.[1] |
| C-H Stretch (Ali) | 2800–2950 cm⁻¹ | 2800–2950 cm⁻¹ | 2800–2950 cm⁻¹ | Piperazine ring & ethyl chain modes.[1] |
| C=C Ring Stretch | ~1600, 1500 cm⁻¹ | Absent | ~1600, 1500 cm⁻¹ | Diagnostic doublet for aromatic ring. |
| C-N Stretch (Ar) | ~1230–1260 cm⁻¹ | Absent | ~1230–1250 cm⁻¹ | Ph-N bond vibration.[1] |
| C-O Stretch | Absent | 1050–1080 cm⁻¹ | 1050–1080 cm⁻¹ | Primary alcohol C-O stretch.[1] |
| Mono-sub Benzene | 690 & 750–760 cm⁻¹ | Absent | 690 & 750–760 cm⁻¹ | Out-of-plane (OOP) bending.[1] Critical for ID. |
Technical Insight: The "Performance" of the assay depends on the resolution of the 3300 cm⁻¹ region. If a sharp spike persists on top of the broad O-H belly, the reaction is incomplete (residual Phenylpiperazine).
Experimental Protocol: Self-Validating Analysis
This protocol uses Attenuated Total Reflectance (ATR) , which is superior to KBr pellets for this application due to the viscous/oily nature of piperazine derivatives and the hygroscopicity of the hydroxyethyl group (KBr can absorb water, creating false O-H signals).
Step-by-Step Methodology
-
Instrument Setup:
-
Background Collection:
-
Sample Application:
-
Validation Check (The "Trust" Pillar):
-
Check 1 (Intensity): The strongest peak (usually C-H or C-O) should have < 1.0 Absorbance units to avoid detector saturation, but > 0.1 for visibility.
-
Check 2 (Water): If the O-H band is jagged or noisy, the sample may be wet. Dry the sample (vacuum/dessicator) and re-run.[1]
-
Check 3 (Precursor): Zoom into 3300 cm⁻¹. Is there a sharp "needle" peak?
-
Decision Logic & Workflow
The following diagram illustrates the logical pathway for identifying the product and troubleshooting synthesis using IR data.
Caption: Logical workflow for distinguishing Hydroxyethyl Phenylpiperazine from its precursors using key IR spectral markers.
References
-
National Institute of Standards and Technology (NIST). 1-Phenylpiperazine Mass and IR Spectral Data. NIST Chemistry WebBook, SRD 69. Available at: [Link][1]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7677, 1-(2-Hydroxyethyl)piperazine. Available at: [Link][1]
-
Alver, Ö., Parlak, C., & Şenyel, M. (2007). FT-IR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
-
University of Calgary. Sample IR Spectra: Heteroatom Functional Groups (Amines vs Alcohols). Department of Chemistry. Available at: [Link][1]
Sources
Validating Structure of N-Substituted Aryl Piperazines Using COSY NMR
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-substituted aryl piperazines represent a privileged pharmacophore in medicinal chemistry, forming the core of numerous 5-HT receptor ligands, antipsychotics (e.g., Aripiprazole), and anxiolytics. However, their validation presents a unique analytical paradox: the piperazine ring is structurally simple yet spectroscopically deceptive.
At room temperature, the ring undergoes rapid chair-chair interconversion, often broadening
The Structural Challenge: Why 1D NMR Fails
In a static chair conformation, a piperazine ring possesses distinct axial (
-
The Ambiguity: In 1D
H NMR, the four methylene pairs often collapse into two broad triplets or, worse, a single broad "hump" around 3.0–3.5 ppm. -
The Risk: Misinterpreting this averaging as high symmetry can lead to the misassignment of regioisomers, particularly when the aryl ring has asymmetric substitution (e.g., ortho-F vs meta-F).
Technique Comparison: COSY vs. Alternatives
While High-Resolution Mass Spectrometry (HRMS) confirms the formula, it cannot determine the regiochemistry of the piperazine ring. The following table compares COSY against other 2D NMR techniques specifically for this pharmacophore.
Table 1: Comparative Efficacy for Piperazine Validation
| Feature | COSY ( | TOCSY ( | HSQC ( | NOESY ( |
| Primary Utility | Tracing direct neighbor connectivity ( | Identifying entire spin systems (all protons in a chain). | Resolving overlapping protons via Carbon dispersion. | Determining spatial proximity (stereochemistry). |
| Piperazine Specificity | High. Distinguishes H2/H6 from H3/H5 even if shifts are similar. | Medium. Can cause signal bleed in rigid rings; useful if side chains are long. | High. Best for resolution but requires | High. Essential only if determining axial/equatorial preference. |
| Acquisition Time | Short (10–30 mins). | Medium (30–60 mins). | Long (30–120 mins). | Long (Overnight often required). |
| Self-Validation | Excellent. Cross-peaks must form a closed loop (A→B, B→A). | Good, but "relay" peaks can confuse direct connectivity. | Excellent, but requires distinct carbon shifts. | Low (NOE signals can be weak in mid-sized molecules). |
| Cost/Resource | Low. Standard probe, standard tubes. | Medium. High power pulses can heat salty samples. | High. Cryoprobe often needed for small samples. | High. Requires long relaxation delays. |
Verdict: COSY is the most efficient "first-line" defense for structural validation. It provides the necessary connectivity data to prove the N-substituent position without the time cost of heteronuclear experiments.
Deep Dive: The COSY Validation Protocol
To validate an N-substituted aryl piperazine, we utilize the "Closed Loop" Logic . The piperazine ring consists of two isolated spin systems (C2-C3 and C5-C6) separated by nitrogen atoms (which block scalar coupling).
The Self-Validating System
A correctly assigned structure must satisfy the following Boolean logic in the COSY spectrum:
-
Condition A: Proton set
(adjacent to Aryl-N) must show a strong cross-peak only to Proton set . -
Condition B: There must be zero cross-peaks between the piperazine protons and the aryl protons (separated by
bonds). -
Condition C: If the aryl group is asymmetric (e.g., 2,3-dichlorophenyl), the aromatic region must show a specific coupling network independent of the aliphatic region.
Experimental Protocol
Step 1: Sample Preparation
-
Solvent: Use DMSO-d6 instead of
.-
Reasoning: DMSO has higher viscosity, which slightly slows molecular tumbling and ring inversion, often sharpening the multiplets of the piperazine ring compared to chloroform [1].
-
-
Concentration: 5–10 mg in 600 µL.
Step 2: Pulse Sequence Setup (gCOSY)
-
Sequence: Gradient-enhanced COSY (e.g., cosygpppqf on Bruker).
-
Why: Gradients destroy artifacts (t1 noise) and allow for faster acquisition (shorter phase cycling).
-
-
Spectral Width (SW): 0 to 10 ppm (ensure no aliasing of aromatic signals).
-
Relaxation Delay (d1): Set to 1.5 – 2.0 seconds .
-
Critical: Piperazine protons have relatively long
relaxation times due to rapid motion. A short d1 will suppress the signal intensity of the cross-peaks [2].
-
Step 3: Processing & Phasing
-
Apply a Sine-Bell (SINE) or Squared Sine-Bell (QSINE) window function.
-
Expert Tip: Do not use simple exponential line broadening; it washes out the fine structure of the cross-peaks necessary to distinguish
(vicinal) from (W-coupling) if the ring is locked.
Visualization: Assignment Workflows
Diagram 1: The Validation Workflow
This flowchart illustrates the decision-making process when characterizing these molecules.
Caption: Workflow for selecting the correct 2D NMR technique based on initial 1D spectral resolution.
Diagram 2: The Spin System Logic
This diagram visualizes the "Closed Loop" connectivity that COSY must reveal to confirm the structure.
Caption: Connectivity map. Green arrows indicate valid COSY correlations; Red dashed lines indicate magnetic isolation (N-block).
Case Study: Distinguishing Regioisomers
Consider a scenario where you must distinguish 1-(2-fluorophenyl)piperazine from 1-(4-fluorophenyl)piperazine .
-
1D NMR Limitation: Both compounds show similar aliphatic signals. The aromatic splitting patterns are complex due to
coupling. -
COSY Application:
-
Ortho-Isomer: The aromatic proton adjacent to the fluorine will show a distinct coupling pattern to its neighbor, and the proton adjacent to the piperazine nitrogen (on the aryl ring) will couple to its neighbor.
-
The "Gap": COSY proves that the aliphatic piperazine protons (
ppm) do not couple to the aromatic protons ( ppm). -
Confirmation: If you see a cross-peak between the aliphatic region and the aromatic region, your sample is likely a salt or has decomposed (ring opening), as
coupling across the nitrogen is typically invisible in standard COSY [3].
-
References
-
Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. Available at: [Link]
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
Moser, A. (2009).[1] How to Interpret an HSQC-COSY Experiment. ACD/Labs. Available at: [Link]
-
Nanalysis Corp. (2025). How TOCSY extends COSY's reach in 2D NMR. Available at: [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
